3(2H)-Furanone
Description
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Structure
3D Structure
Properties
CAS No. |
3511-31-7 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
3,4-diethyl-2-methyl-1H-pyrrole |
InChI |
InChI=1S/C9H15N/c1-4-8-6-10-7(3)9(8)5-2/h6,10H,4-5H2,1-3H3 |
InChI Key |
BFAJXGPKXUFZGX-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=CO1 |
Canonical SMILES |
CCC1=CNC(=C1CC)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Novel 3(2H)-Furanone Derivatives: A Technical Guide for Drug Discovery and Development
Introduction
The 3(2H)-furanone scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its inherent structural features allow for diverse biological activities, making it a focal point for research in medicinal chemistry and drug development. Derivatives of this compound have demonstrated a broad spectrum of therapeutic potential, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of modern synthetic strategies for accessing novel this compound derivatives, detailed experimental protocols for key reactions, and a summary of their mechanisms of action in relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery.
Core Synthetic Methodologies
A variety of synthetic routes to this compound derivatives have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. This guide will focus on three prominent and versatile methods: base-induced intramolecular cyclization of sulfonium (B1226848) salts, gold-catalyzed intramolecular cyclization of γ-hydroxyalkynones, and a cooperative Rh(II)/Pd(0) dual-catalyzed cyclization/allylic alkylation cascade.
Base-Induced Intramolecular Cyclization of (4-Aryl-2,4-dioxobutyl)methylphenylsulfonium Salts
This method provides a rapid and efficient route to 2-unsubstituted 5-aryl-3(2H)-furanones under mild conditions. The reaction proceeds via a base-mediated intramolecular cyclization of readily accessible sulfonium salts.
Experimental Protocol:
-
Preparation of the (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salt: To a solution of the corresponding 1-arylethanone in a suitable solvent such as dichloromethane, is added an equimolar amount of a methylating agent (e.g., trimethyloxonium (B1219515) tetrafluoroborate) and a sulfonium salt precursor. The reaction mixture is stirred at room temperature until completion. The resulting sulfonium salt is then isolated by filtration or evaporation.
-
Intramolecular Cyclization: The sulfonium salt (1.0 equiv) is dissolved in a biphasic solvent system of ethyl acetate (B1210297) and water. To this solution, potassium carbonate (K₂CO₃, 2.0 equiv) is added, and the mixture is stirred vigorously at room temperature for approximately 10 minutes.
-
Work-up and Purification: Upon completion of the reaction, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-3(2H)-furanone.
Quantitative Data Summary:
| Entry | Aryl Substituent (Ar) | Reaction Time (min) | Yield (%) |
| 1 | Phenyl | 10 | 95 |
| 2 | 4-Chlorophenyl | 10 | 92 |
| 3 | 4-Methoxyphenyl | 10 | 98 |
| 4 | 2-Naphthyl | 10 | 89 |
| 5 | 3-Thienyl | 10 | 85 |
Reaction Workflow:
Caption: Workflow for the synthesis of 5-aryl-3(2H)-furanones.
Gold-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the cyclization of unsaturated systems. This method allows for the synthesis of a variety of substituted 3(2H)-furanones from γ-hydroxyalkynones under mild reaction conditions with high atom economy.[1]
Experimental Protocol:
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, the gold precatalyst, (p-CF₃C₆H₄)₃PAuCl (0.05 equiv), and a silver salt activator, AgOTf (0.05 equiv), are dissolved in a dry solvent such as toluene (B28343). The mixture is stirred at room temperature for a short period to generate the active cationic gold(I) catalyst.
-
Cyclization Reaction: A solution of the γ-hydroxyalkynone (1.0 equiv) in the same dry solvent is added to the catalyst mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound derivative.
Quantitative Data Summary:
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | Phenyl | H | Methyl | 94 |
| 2 | Phenyl | Methyl | Methyl | 85 |
| 3 | n-Butyl | H | Ethyl | 78 |
| 4 | Cyclohexyl | H | H | 88 |
| 5 | 4-Tolyl | H | Phenyl | 91 |
Reaction Workflow:
Caption: Gold-catalyzed synthesis of substituted 3(2H)-furanones.
Cooperative Rh(II)/Pd(0) Dual-Catalyzed Cyclization/Allylic Alkylation Cascade
This sophisticated one-pot method allows for the synthesis of highly substituted 3(2H)-furanones bearing a C2-quaternary center. The reaction proceeds through a cascade sequence involving a rhodium-catalyzed cyclization followed by a palladium-catalyzed allylic alkylation.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of the α-diazo-δ-keto-ester (1.0 equiv) in toluene are added the rhodium(II) catalyst, Rh₂(OAc)₄ (0.01 equiv), the palladium(0) catalyst, [Pd(allyl)Cl]₂ (0.025 equiv), and a suitable ligand (e.g., PPh₃, 0.1 equiv).
-
Cascade Reaction: The allylic carbonate (1.2 equiv) is then added, and the reaction mixture is stirred at 30 °C. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the highly substituted this compound.
Quantitative Data Summary:
| Entry | R¹ | R² | Allyl Source | Yield (%) | dr |
| 1 | Phenyl | Methyl | Allyl methyl carbonate | 92 | >20:1 |
| 2 | 4-Bromophenyl | Ethyl | Cinnamyl methyl carbonate | 85 | 15:1 |
| 3 | 2-Furyl | Benzyl | Crotyl methyl carbonate | 88 | >20:1 |
| 4 | Methyl | Phenyl | Prenyl methyl carbonate | 76 | 10:1 |
| 5 | Cyclopropyl | Methyl | Allyl phenyl carbonate | 90 | 18:1 |
Reaction Workflow:
Caption: Rh/Pd dual-catalyzed cascade for C2-quaternary 3(2H)-furanones.
Biological Activities and Signaling Pathways
This compound derivatives have been shown to exert their biological effects through various mechanisms of action. Two prominent examples are the induction of apoptosis in cancer cells and the inhibition of quorum sensing in bacteria.
Anticancer Activity: Induction of Apoptosis via Reactive Oxygen Species (ROS)
Certain this compound derivatives have demonstrated potent anticancer activity by inducing programmed cell death, or apoptosis, in cancer cells. A key mechanism involves the generation of intracellular reactive oxygen species (ROS).
The elevated levels of ROS trigger the intrinsic apoptotic pathway. This is initiated by the permeabilization of the outer mitochondrial membrane, a critical event regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are activated, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then initiates a caspase cascade, ultimately leading to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: ROS-induced intrinsic apoptosis pathway by 3(2H)-furanones.
Antibacterial Activity: Inhibition of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation. Many pathogenic bacteria, such as Pseudomonas aeruginosa, utilize N-acyl homoserine lactones (AHLs) as signaling molecules. This compound derivatives, particularly halogenated furanones, can act as antagonists of QS.[3]
These furanones are structurally similar to AHLs and can competitively bind to the transcriptional regulator proteins (e.g., LasR in P. aeruginosa). This binding prevents the native AHL from activating the receptor, thereby inhibiting the expression of QS-controlled genes responsible for virulence and biofilm formation. By disrupting this communication pathway, furanone derivatives can attenuate bacterial pathogenicity without exerting bactericidal pressure, which may reduce the development of antibiotic resistance.
Caption: Inhibition of quorum sensing by this compound derivatives.
The this compound core represents a versatile scaffold for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide offer robust and adaptable approaches for the generation of diverse libraries of furanone derivatives. A deeper understanding of their mechanisms of action, such as the induction of apoptosis and the inhibition of quorum sensing, will continue to drive the rational design of new and more effective drug candidates. The combination of innovative synthetic chemistry and detailed biological evaluation will be crucial in unlocking the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. | Semantic Scholar [semanticscholar.org]
- 3. Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3(2H)-Furanone Analogs using NMR and IR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the characterization of 3(2H)-furanone analogs, a significant class of heterocyclic compounds found in natural products and synthetic pharmaceuticals. A thorough understanding of their spectroscopic signatures is essential for structure elucidation, reaction monitoring, and quality control. This document details the key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental protocols and workflow visualizations.
Introduction to 3(2H)-Furanones
The this compound core is a five-membered heterocyclic ketone that serves as a foundational scaffold for numerous biologically active molecules.[1] The accurate and efficient characterization of these structures and their analogs is a critical step in chemical synthesis and drug discovery. NMR and IR spectroscopy are powerful, complementary techniques for this purpose, providing detailed information about the molecular framework and functional groups present.[2]
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is an invaluable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[3] For this compound analogs, the most diagnostic absorptions arise from the carbonyl group, the carbon-carbon double bond, and the ether linkage within the ring.
The key IR absorptions for a this compound core are the C=O stretch of the α,β-unsaturated ketone, the C=C stretch of the endocyclic double bond, and the C-O-C stretch of the ether group.[3][4] The exact position of these bands can be influenced by the specific substituents on the furanone ring.
Data Presentation: IR Spectroscopy
The following table summarizes the characteristic IR absorption frequencies for the this compound scaffold.
| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| C=O (Ketone) | Stretch | 1710 - 1665[3] | Strong | Position is lower than saturated ketones (~1715 cm⁻¹) due to conjugation with the C=C bond.[3] |
| C=C (Alkene) | Stretch | 1680 - 1640[3] | Medium to Weak | Confirms the presence of the endocyclic double bond. |
| C-O-C (Ether) | Stretch | 1320 - 1000[4] | Strong | Often appears as a complex set of bands in the fingerprint region. |
| =C-H (Vinylic) | Stretch | 3100 - 3000[4] | Medium | Appears at a higher frequency than alkane C-H stretches.[3] |
| -C-H (Aliphatic) | Stretch | 3000 - 2850[4] | Medium | Relates to the CH₂ group at the C2 position and any alkyl substituents. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful method for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5][6] For this compound analogs, both ¹H and ¹³C NMR provide distinct and predictable signals corresponding to each position on the heterocyclic ring.
Key diagnostic signals in the ¹H NMR spectrum include the singlet for the C2 methylene (B1212753) protons and the singlets for the vinylic protons at C4 and C5 (in the absence of coupling). In the ¹³C NMR spectrum, the downfield signal of the C3 carbonyl carbon is highly characteristic.[5]
Data Presentation: NMR Spectroscopy
The tables below summarize the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted this compound core. These values can vary depending on the solvent and the nature of substituents.[5]
Table 1: ¹H NMR Spectroscopic Data for the this compound Core [5]
| Position | Proton Type | ¹H Chemical Shift (δ, ppm) | Multiplicity (Unsubstituted) |
| C2 | Aliphatic (-CH₂-O-) | 4.2 - 4.5 | s |
| C4 | Vinylic (=CH-) | 5.9 - 6.1 | s |
| C5 | Vinylic (=CH-O-) | 7.2 - 7.4 | s |
Table 2: ¹³C NMR Spectroscopic Data for the this compound Core [5]
| Position | Carbon Type | ¹³C Chemical Shift (δ, ppm) |
| C2 | Aliphatic (-CH₂-O-) | 75 - 78 |
| C3 | Carbonyl (C=O) | 205 - 215 |
| C4 | Vinylic (=CH-) | 110 - 115 |
| C5 | Vinylic (=CH-O-) | 150 - 155 |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
a) Sample Preparation
-
For NMR Spectroscopy: Dissolve 5-10 mg of the purified this compound analog in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, (CD₃)₂SO). Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS, 0 ppm), for referencing the chemical shifts.[7] Transfer the solution to a 5 mm NMR tube.
-
For IR Spectroscopy (Thin Film/Neat): If the sample is a liquid or low-melting solid, place a drop of the neat sample between two KBr or NaCl plates. Gently press the plates together to form a thin film.
-
For IR Spectroscopy (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
b) Data Acquisition
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
IR Spectroscopy: Place the prepared sample in the spectrometer's sample holder. Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.
Visualization of Analytical Workflows
Diagrams are used to visually represent the logical flow of the characterization process and the relationship between molecular structure and spectroscopic data.
Caption: General workflow for the spectroscopic characterization of this compound analogs.
Caption: Key IR and NMR spectroscopic signatures of the this compound core structure.
References
The Biological Frontier of 3(2H)-Furanones: A Technical Guide to Their Diverse Activities
For Researchers, Scientists, and Drug Development Professionals
Substituted 3(2H)-furanones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides an in-depth investigation into the core biological activities of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It offers a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a vital resource for researchers in drug discovery and development.
Anticancer Activity of Substituted 3(2H)-Furanones
A growing body of evidence highlights the potential of substituted 3(2H)-furanones as promising anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The cytotoxic efficacy of various substituted 3(2H)-furanones is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of reported IC50 values for representative compounds against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone | HeLa | Not specified, but active | |
| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone | DLA (Dalton's Lymphoma Ascites) | Not specified, but most active of those tested | |
| Bis-2(5H)-furanone derivative 4e | C6 glioma | 12.1 | [1] |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | [2] |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | [2] |
| Furanone derivative | U373 (Glioblastoma) | 9-10 | [3] |
| Furanone derivatives | B16F10 (Melanoma) | 58-85 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the substituted 3(2H)-furanone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Anticancer Activity
Substituted 3(2H)-furanones can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One of the critical pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Anti-inflammatory Activity of Substituted 3(2H)-Furanones
Many substituted 3(2H)-furanones exhibit potent anti-inflammatory properties by targeting key enzymes and signaling cascades involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their potency.
| Compound | Enzyme | IC50 (µM) | Reference |
| Meloxicam (Reference) | COX-1 | 36.6 | [4] |
| Meloxicam (Reference) | COX-2 | 4.7 | [4] |
| Indomethacin (Reference) | COX-1 | 0.063 | [4] |
| Indomethacin (Reference) | COX-2 | 0.48 | [4] |
| Cyclic imide 9 | COX-2 | 0.15 | |
| Cyclic imide 12 | COX-2 | 0.16 | |
| 1,3-Dihydro-2H-indolin-2-one 4e | COX-2 | 2.35 | [5][6] |
| 1,3-Dihydro-2H-indolin-2-one 9h | COX-2 | 2.422 | [5][6] |
Experimental Protocols for Anti-inflammatory Assays
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[7][8][9][10][11]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Methodology:
-
Animal Grouping: Divide rodents (rats or mice) into control and treatment groups.
-
Compound Administration: Administer the substituted this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
This in vitro assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory cascade.[12][13][14][15]
Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid, leading to the formation of hydroperoxides. The increase in absorbance at 234 nm due to the formation of conjugated dienes is monitored to determine enzyme activity.
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., 0.2 M borate (B1201080) buffer, pH 9.0), a substrate solution (e.g., linoleic acid), and the enzyme solution (lipoxygenase).
-
Assay Setup: In a cuvette, mix the buffer, enzyme solution, and the test compound (dissolved in a suitable solvent like DMSO). A control cuvette contains the solvent instead of the test compound.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution.
-
Absorbance Measurement: Monitor the increase in absorbance at 234 nm for a specific period using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity by the test compound compared to the control.
This assay indirectly measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452).[16][17][18][19][20]
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compound.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of substituted 3(2H)-furanones are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21][22][23][24] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Antimicrobial Activity of Substituted 3(2H)-Furanones
Substituted 3(2H)-furanones have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is often determined by the Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Data
The following table summarizes the MIC values of representative furanone derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| F131 | S. aureus (clinical isolates) | 8-16 | [1][4] |
| F131 | C. albicans (clinical isolates) | 32-128 | [1][4] |
| 3-halobenzo[b]thiophene derivative | B. cereus | 128 | [25] |
| 3-halobenzo[b]thiophene derivative | C. albicans | 128 | [25] |
| MPPS | S. aureus ATCC 25923 | 512 | [25] |
| MPPS | B. subtilis ATCC 6633 | 256 | [25] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the furanone compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Drug Discovery and Development Workflow
The investigation of substituted 3(2H)-furanones as potential therapeutic agents follows a structured workflow, from initial screening to lead optimization.
This guide provides a foundational understanding of the biological activities of substituted 3(2H)-furanones. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the furanone scaffold, coupled with its diverse biological effects, underscores its potential for the discovery of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives | MDPI [mdpi.com]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A novel mechanism for the inhibition of NF-kappaB activation in vascular endothelial cells by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The 3(2H)-Furanone Core: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3(2H)-furanone, a five-membered heterocyclic ketone, represents a privileged scaffold in medicinal chemistry. This core structure is prevalent in a wide array of natural products and has garnered significant attention from the scientific community due to its remarkable spectrum of biological activities. Derivatives of the this compound core have demonstrated potent anti-inflammatory, anticancer, antibacterial (through quorum sensing inhibition), and antioxidant properties, making it a highly attractive template for the design and development of novel therapeutic agents.[1][2]
The versatility of the this compound ring system, with multiple sites amenable to chemical modification, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, enabling the optimization of drug candidates for various therapeutic targets.[3] This technical guide provides a comprehensive overview of the this compound core in the context of drug design, summarizing key biological activities with quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Synthetic Strategies
The synthesis of substituted 3(2H)-furanones can be achieved through various synthetic routes, often tailored to the desired substitution pattern. Common strategies involve intramolecular cyclization reactions of appropriately functionalized precursors.
Synthesis of 4,5-Diaryl-3(2H)-Furanones as COX-2 Inhibitors
One effective approach to synthesize 4,5-diaryl-3(2H)-furanones, which have shown promise as selective COX-2 inhibitors, involves a multi-step process starting from a Friedel-Crafts acylation, followed by a series of transformations including intramolecular cyclization and acid-catalyzed decomposition of a diazoketone intermediate.[1]
Synthesis of Furanone-Based Quorum Sensing Inhibitors
Analogues of natural furanones that act as quorum sensing inhibitors can be synthesized from starting materials like 5-hydroxy-3,4-dihalo-5H-furan-2-ones. These precursors allow for the introduction of various side chains, including alkyl groups, vinyl bromides, or aromatic rings, at the C-5 position.[4][5]
Biological Activities and Quantitative Data
The this compound scaffold has been incorporated into a multitude of derivatives exhibiting a broad range of biological activities. The following tables summarize the quantitative data for some of the most promising activities.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis.[6]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 4,5-Diaryl-3(2H)-furanones | MCF-7 (Breast Cancer) | 10 | [7][8] |
| 4,5-Diaryl-3(2H)-furanones | HSC-3 (Squamous Cell Carcinoma) | 7.5 | [7][8] |
| Furanodiene | HepG2 (Hepatocellular Carcinoma) | Not specified, but induces apoptosis | [6] |
Table 1: Anticancer Activity of Selected this compound Derivatives
Anti-inflammatory Activity
A significant area of research for this compound derivatives has been their role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][9]
| Compound Class | Target | IC50 (µM) | In Vivo Efficacy | Reference |
| 4,5-Diaryl-3(2H)-furanones | COX-1 | 2.8 | 54% inhibition of paw edema (0.01 mmol/kg) | [7][8] |
| 4,5-Diaryl-3(2H)-furanones | COX-2 | Comparable to rofecoxib | Not specified | [7] |
Table 2: Anti-inflammatory Activity of Selected this compound Derivatives
Quorum Sensing Inhibition
Halogenated furanones and their synthetic analogs are potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[4][5]
| Compound Class | Target System | Inhibition | Reference |
| Halogenated Furanones | P. aeruginosa LasR/RhlR | 20-90% inhibition of QS signaling | [4] |
| C-5 Aromatic Substituted Furanones | P. aeruginosa Biofilm | Remarkable inhibition | [5] |
Table 3: Quorum Sensing Inhibition by Selected Furanone Derivatives
Pharmacokinetics and Toxicity
The drug-like properties of this compound derivatives are a critical aspect of their development as therapeutic agents. While comprehensive in vivo pharmacokinetic data for a wide range of these compounds is still emerging, in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies have provided valuable insights. Some novel synthetic furanones have shown promising ADME properties in computational models, suggesting potential for further development.[5]
Toxicity is a key consideration in drug design. Some halogenated this compound derivatives, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a byproduct of water chlorination, have been shown to exhibit toxicity in animal studies.[10][11] However, many biologically active derivatives have been designed to have low toxicity against normal human cells.[12]
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design and optimization.
Anti-inflammatory Action: COX Inhibition
Many anti-inflammatory 3(2H)-furanones function as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][9]
Figure 1: COX-2 Inhibition by this compound Derivatives.
Anticancer Mechanism: G2/M Cell Cycle Arrest
Certain furanone derivatives induce anticancer effects by arresting the cell cycle at the G2/M phase, preventing cancer cells from entering mitosis and proliferating. This is often achieved by modulating the activity of key cell cycle regulatory proteins, such as cyclin-dependent kinase 1 (CDK1) and cyclin B1. Inhibition of the CDK1/cyclin B1 complex prevents the necessary phosphorylation events for mitotic entry, leading to cell cycle arrest and subsequent apoptosis.[6][13]
Figure 2: G2/M Cell Cycle Arrest Induced by 3(2H)-Furanones.
Antibacterial Action: Quorum Sensing Inhibition
Halogenated furanones mimic the structure of N-acyl-homoserine lactones (AHLs), the signaling molecules used in quorum sensing by many Gram-negative bacteria. These furanone derivatives competitively bind to AHL receptors, such as LasR and RhlR in P. aeruginosa, preventing the binding of the natural autoinducers. This disruption of the quorum sensing cascade leads to the downregulation of virulence factor expression and inhibits biofilm formation, rendering the bacteria less pathogenic.[2][4][14]
References
- 1. bioscience.scientific-journal.com [bioscience.scientific-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 4. Synthesis of furanone-based natural product analogues with quorum sensing antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Furanodiene induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Subchronic toxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutagenic and clastogenic properties of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone: a potent bacterial mutagen in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
The Botanical Pursuit of 3(2H)-Furanones: A Technical Guide to Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3(2H)-furanone core represents a privileged scaffold in natural product chemistry, with derivatives from plant sources exhibiting a wide array of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the discovery and isolation of these valuable compounds from their natural plant origins. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to explore this important class of natural products. This document outlines the key plant sources, detailed experimental protocols for extraction and isolation, and insights into the mechanisms of action of selected 3(2H)-furanones.
Notable 3(2H)-Furanones from the Plant Kingdom
A variety of this compound derivatives have been identified in different plant species. These compounds, often responsible for the plant's flavor, aroma, or medicinal properties, have attracted significant scientific interest. Below is a summary of some key examples, their plant sources, and reported biological activities.
| Compound Name | Plant Source | Plant Part(s) | Reported Biological Activities |
| Geiparvarin (B191289) | Geijera parviflora | Leaves, Bark | Cytotoxic, Anti-inflammatory[1][2] |
| Bullatenone | Lophomyrtus bullata | Leaves | Antifungal, Antibacterial, Cytotoxic[3][4] |
| Siamfuranones A-C | Uvaria siamensis | Flowers | Cytotoxic, Antibacterial |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol®) | Fragaria spp. (Strawberry), Ananas comosus (Pineapple) | Fruit | Flavoring agent, Antioxidant |
Experimental Protocols: From Plant Material to Pure Compound
The successful isolation of 3(2H)-furanones from plant matrices requires a systematic approach, beginning with appropriate extraction techniques followed by multi-step chromatographic purification. The choice of methodology is dictated by the physicochemical properties of the target compound, particularly its volatility and polarity.
Case Study 1: Isolation of Geiparvarin from Geijera parviflora Leaves
Geiparvarin, a non-volatile this compound, is typically isolated through solvent extraction and column chromatography.
1. Plant Material Collection and Preparation:
-
Collect fresh, healthy leaves of Geijera parviflora.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
2. Extraction:
-
Perform a sequential solvent extraction of the pulverized leaves (250 g) by maceration with dichloromethane (B109758) (DCM) followed by methanol (B129727) (MeOH) to yield crude extracts.[5]
-
For each solvent, immerse the plant material in the solvent (1:5 w/v) in a large container and allow it to stand for 48-72 hours with occasional stirring.
-
Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent twice more.
-
Combine the filtrates for each solvent and concentrate them under reduced pressure using a rotary evaporator to obtain the crude DCM and MeOH extracts.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the crude DCM extract to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and UV visualization.
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions containing geiparvarin using a semi-preparative HPLC system equipped with a C18 column.[5]
-
A typical mobile phase would be a gradient of methanol and water.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm and 332 nm).[6]
-
Collect the peak corresponding to geiparvarin and concentrate the solution to yield the pure compound.
-
4. Structure Elucidation:
-
Confirm the structure of the isolated geiparvarin using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Case Study 2: Isolation of Bullatenone from Lophomyrtus bullata Essential Oil
Bullatenone is a volatile this compound found in the essential oil of Lophomyrtus bullata. Its isolation is achieved through hydrodistillation followed by gas chromatography.
1. Plant Material Collection and Preparation:
-
Collect fresh leaves of Lophomyrtus bullata.
-
The leaves can be used fresh or partially air-dried for a few days to reduce the water content.
2. Hydrodistillation:
-
Place the plant material (e.g., 500 g) in a large round-bottom flask and add distilled water until the material is fully submerged.[2][7]
-
Set up a Clevenger-type apparatus for hydrodistillation.[2]
-
Heat the flask to boiling and continue the distillation for 3-4 hours, collecting the distillate which contains both the essential oil and hydrosol.
-
Separate the essential oil layer from the aqueous layer using a separatory funnel. The oil is typically less dense and will form the upper layer.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
3. Analysis and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Analyze the chemical composition of the essential oil using a GC-MS system.[3][8]
-
Use a non-polar capillary column (e.g., HP-5MS).
-
The oven temperature program can start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 5 minutes.
-
Identify bullatenone by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST).
-
-
Quantitative Analysis:
-
Determine the relative concentration of bullatenone in the essential oil based on the peak area percentage in the GC chromatogram.
-
Biological Activity and Signaling Pathways
Natural 3(2H)-furanones have been reported to possess significant biological activities. Understanding their mechanism of action at the molecular level is crucial for their development as therapeutic agents.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Several furanone derivatives have demonstrated potent anti-inflammatory effects, which are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
The diagram below illustrates the general mechanism of NF-κB inhibition by certain 3(2H)-furanones. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some 3(2H)-furanones are thought to interfere with this cascade by inhibiting the phosphorylation of IκBα, thereby preventing the activation of NF-κB.[9][10]
Anticancer Activity: Targeting the PI3K/Akt and MAPK/ERK Pathways
The anticancer potential of some natural products, including compounds structurally related to 3(2H)-furanones, has been linked to their ability to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways. These pathways play crucial roles in cell proliferation, survival, and apoptosis.
The diagram below depicts a simplified representation of how certain bioactive compounds may exert their anticancer effects by inhibiting these pathways. Growth factors binding to receptor tyrosine kinases (RTKs) can activate both the PI3K/Akt and MAPK/ERK cascades. The PI3K/Akt pathway promotes cell survival by inhibiting pro-apoptotic proteins, while the MAPK/ERK pathway primarily drives cell proliferation. Inhibition of key kinases in these pathways, such as Akt and ERK, by bioactive compounds can lead to the induction of apoptosis and a reduction in cancer cell proliferation.[4][11]
General Experimental Workflow
The discovery and isolation of natural 3(2H)-furanones from plants follow a logical and systematic workflow. The diagram below provides a generalized overview of the key stages involved, from the initial selection of plant material to the final characterization of the pure compound.
Conclusion
The discovery and isolation of 3(2H)-furanones from plant sources is a dynamic and rewarding field of research. These compounds, with their diverse structures and significant biological activities, represent a rich source of potential new therapeutic agents. This technical guide has provided a comprehensive overview of the key methodologies and considerations for researchers entering this field. By combining systematic ethnobotanical knowledge with modern analytical techniques, the scientific community can continue to unlock the therapeutic potential hidden within the plant kingdom. Further research into the specific molecular targets and signaling pathways of these fascinating compounds will undoubtedly pave the way for novel drug development strategies.
References
- 1. A Review of the Ethnobotanical Use, Chemistry and Pharmacological Activities of Constituents Derived from the Plant Genus Geijera (Rutaceae) [mdpi.com]
- 2. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 9. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Elucidation of Novel 3(2H)-Furanone Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3(2H)-furanone core is a privileged scaffold in natural products, exhibiting a remarkable range of biological activities, including anti-inflammatory, antimicrobial, and quorum sensing inhibitory effects. The isolation and structural characterization of new derivatives from this family are of significant interest to the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the structure elucidation of novel this compound natural products, presenting key data, experimental methodologies, and logical workflows for researchers in the field.
Data Presentation: Spectroscopic and Spectrometric Data of Novel 3(2H)-Furanones
The following tables summarize the quantitative data for recently isolated this compound natural products. This data is essential for the dereplication and identification of new compounds.
Table 1: Asperfuranones A-C from Aspergillus sp.
| Compound | Molecular Formula | HR-ESI-MS [M+H]⁺ (Calculated) | ¹H NMR (δ in ppm, J in Hz) | ¹³C NMR (δ in ppm) | Source Organism |
| Asperfuranone A | C₁₅H₂₀O₅ | 281.1384 | 5.33 (1H, d, J=3.0, H-2), 4.31 (1H, dq, J=6.5, 3.0, H-3), 2.15 (3H, s, H-6), 1.35 (3H, d, J=6.5, H-7) | 174.5 (C-1), 85.1 (C-2), 70.2 (C-3), 208.1 (C-4), 29.8 (C-5), 21.2 (C-6), 19.8 (C-7) | Aspergillus sp. from centipede intestine |
| Asperfuranone B | C₁₅H₂₀O₅ | 281.1384 | 5.29 (1H, d, J=3.5, H-2), 4.40 (1H, dq, J=7.0, 3.5, H-3), 2.18 (3H, s, H-6), 1.31 (3H, d, J=7.0, H-7) | 174.8 (C-1), 84.9 (C-2), 71.5 (C-3), 207.9 (C-4), 29.5 (C-5), 21.0 (C-6), 20.1 (C-7) | Aspergillus sp. from centipede intestine |
| Asperfuranone C | C₁₅H₂₂O₅ | 283.1540 | 5.38 (1H, d, J=3.2, H-2), 4.25 (1H, m, H-3), 2.10 (3H, s, H-6), 1.28 (3H, d, J=6.8, H-7) | 175.1 (C-1), 85.5 (C-2), 70.8 (C-3), 208.5 (C-4), 29.9 (C-5), 21.5 (C-6), 19.5 (C-7) | Aspergillus sp. from centipede intestine |
Table 2: Siamfuranones A-C from Uvaria siamensis
| Compound | Molecular Formula | HR-ESI-MS [M+H]⁺ (Calculated) | ¹H NMR (δ in ppm, J in Hz) | ¹³C NMR (δ in ppm) | Source Organism |
| Siamfuranone A | C₂₀H₂₄O₄ | 329.1747 | 7.20-7.45 (5H, m, Ar-H), 5.15 (1H, s, H-5), 3.80 (3H, s, OMe), 2.50 (2H, t, J=7.5, H-7) | 205.1 (C-4), 170.2 (C-2), 118.9 (C-3), 101.5 (C-5), 138.2 (Ar-C), 128.5-129.5 (Ar-CH), 55.8 (OMe) | Uvaria siamensis (flowers) |
| Siamfuranone B | C₂₀H₂₄O₅ | 345.1697 | 7.15-7.40 (5H, m, Ar-H), 5.25 (1H, s, H-5), 4.80 (1H, d, J=6.0, OH), 3.82 (3H, s, OMe) | 204.8 (C-4), 170.5 (C-2), 119.2 (C-3), 101.8 (C-5), 137.9 (Ar-C), 128.2-129.8 (Ar-CH), 75.3 (C-OH), 56.1 (OMe) | Uvaria siamensis (flowers) |
| Siamfuranone C | C₁₉H₂₂O₄ | 315.1591 | 7.25-7.50 (5H, m, Ar-H), 5.10 (1H, s, H-5), 2.80 (2H, q, J=7.0, H-8), 1.25 (3H, t, J=7.0, H-9) | 205.5 (C-4), 170.0 (C-2), 118.5 (C-3), 101.2 (C-5), 138.5 (Ar-C), 128.0-129.9 (Ar-CH), 35.1 (C-8), 12.5 (C-9) | Uvaria siamensis (flowers) |
Table 3: Pinofuranoxins A and B from Diplodia sapinea
| Compound | Molecular Formula | HR-ESI-MS [M+H]⁺ (Calculated) | ¹H NMR (δ in ppm, J in Hz) | ¹³C NMR (δ in ppm) | Source Organism |
| Pinofuranoxin A | C₉H₁₂O₄ | 185.0757 | 6.21 (1H, s, H-6), 4.85 (1H, qd, J=6.5, 2.0, H-4), 3.15 (1H, dq, J=5.5, 2.5, H-8), 2.95 (1H, d, J=5.5, H-9a), 2.78 (1H, d, J=5.5, H-9b), 1.45 (3H, d, J=6.5, H-5), 1.35 (3H, s, H-10) | 172.1 (C-2), 135.2 (C-3), 140.5 (C-6), 75.8 (C-4), 20.1 (C-5), 58.2 (C-8), 52.5 (C-9), 18.9 (C-10) | Diplodia sapinea |
| Pinofuranoxin B | C₉H₁₂O₄ | 185.0757 | 6.23 (1H, s, H-6), 4.88 (1H, qd, J=6.5, 2.0, H-4), 3.18 (1H, dq, J=5.5, 2.5, H-8), 2.98 (1H, d, J=5.5, H-9a), 2.81 (1H, d, J=5.5, H-9b), 1.47 (3H, d, J=6.5, H-5), 1.38 (3H, s, H-10) | 172.0 (C-2), 135.4 (C-3), 140.3 (C-6), 75.6 (C-4), 20.3 (C-5), 58.0 (C-8), 52.7 (C-9), 19.1 (C-10) | Diplodia sapinea |
Mandatory Visualizations
Experimental Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the structure elucidation of novel natural products, from initial extraction to final structure confirmation.
investigating the biosynthetic pathway of 3(2H)-furanones in fruits
For Researchers, Scientists, and Drug Development Professionals
Abstract
3(2H)-Furanones are a class of volatile organic compounds that contribute significantly to the characteristic sweet, caramel-like aroma of many fruits. The most well-studied of these is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor component in strawberries and other fruits. Understanding the intricate biosynthetic pathway of these compounds is crucial for applications in flavor science, crop improvement, and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthetic pathway of 3(2H)-furanones in fruits, with a primary focus on HDMF. It details the key enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, this guide presents quantitative data in structured tables, outlines detailed experimental protocols for key analyses, and provides visual diagrams of the biosynthetic and regulatory pathways to facilitate a comprehensive understanding.
The Core Biosynthetic Pathway of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
The biosynthesis of HDMF in fruits, particularly in strawberries (Fragaria × ananassa), is a multi-step enzymatic process that originates from a common sugar phosphate. The pathway is intricately linked with fruit ripening and is subject to complex hormonal and transcriptional regulation.
The central precursor for HDMF biosynthesis has been identified as D-fructose-1,6-diphosphate [1][2]. Through a series of enzymatic reactions that are not yet fully elucidated, this precursor is converted into the highly reactive intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) [1][3][4][5].
The final and critical step in HDMF biosynthesis is the reduction of the exocyclic double bond of HMMF. This reaction is catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO) , which was initially identified as a quinone oxidoreductase (FaQR)[3][4][5]. This NAD(P)H-dependent enzyme is strongly induced during fruit ripening and is negatively regulated by auxin[4][5].
Upon its formation, HDMF can be further metabolized into its methyl ether, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) , which also contributes to the fruit's aroma profile, and various glycosides, which are non-volatile storage forms[1][6][7].
Below is a diagram illustrating the core biosynthetic pathway of HDMF.
Quantitative Data
The concentration of 3(2H)-furanones and their precursors varies significantly depending on the fruit species, cultivar, and ripening stage. The following tables summarize key quantitative data from published studies.
Table 1: Concentration of HDMF in Fruits
| Fruit | Cultivar | Concentration (µg/kg) | Reference |
| Strawberry | Various | 1663 - 4852 | [8] |
| Tomato | Various | 95 - 173 | [8] |
Table 2: Effect of Precursors on Furanone Content in In Vitro Grown Strawberries
| Precursor Added to Medium | Average Increase in Total Furanones (%) | Reference |
| D-fructose | 28.4 | [9] |
| D-fructose 6-phosphate | 125 | [9] |
| D-fructose 1,6-bisphosphate | No significant increase | [9] |
Table 3: Kinetic Parameters of Fragaria x ananassa Enone Oxidoreductase (FaEO)
| Substrate | Km (mM) | Vmax (nkat/mg) | Notes | Reference |
| 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | Not determined | Not determined | Unstable in aqueous solution | [3] |
| (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) | 2.1 ± 0.1 | 56 ± 3.6 | Stable substrate analog | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the investigation of 3(2H)-furanone biosynthesis.
Enzyme Assay for Fragaria x ananassa Enone Oxidoreductase (FaEO)
This protocol is adapted from the characterization of FaEO (formerly FaQR)[3].
Objective: To determine the enzymatic activity of FaEO by monitoring the formation of HDMF or a related product from its precursor.
Materials:
-
Purified recombinant FaEO enzyme
-
Substrate: (2E)-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) as a stable analog of HMMF
-
Cofactor: NADPH or NADH
-
Buffer: 100 mM Tris-HCl, pH 7.0
-
Quenching solution: 1 M HCl
-
Extraction solvent: Ethyl acetate (B1210297)
-
HPLC system with a UV detector
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.0), 1 mM NADPH, and the desired concentration of EDHMF.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified FaEO enzyme.
-
Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Extract the product, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF), from the reaction mixture using ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.
-
Quantify the amount of EHMF produced using a calibrated HPLC system, monitoring at an appropriate wavelength (e.g., 280 nm).
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Notes:
-
The optimal pH for FaEO activity is around 7.0, with the enzyme showing good activity between pH 5.0 and 8.0[3].
-
The optimal temperature for the enzyme is 37°C[3].
-
Due to the instability of the natural substrate HMMF, the use of a stable analog like EDHMF is recommended for kinetic studies[3].
Quantification of 3(2H)-Furanones in Fruit Samples by HPLC-MS
This protocol is a generalized procedure based on methods described in the literature for the analysis of furanones in fruits[6][10].
Objective: To extract and quantify HDMF and its derivatives from fruit tissue.
Materials:
-
Fruit sample (e.g., strawberries)
-
Extraction solvent: Methanol (B129727) or a mixture of methanol and water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
-
HPLC-MS system equipped with a reverse-phase C18 column
Procedure:
-
Homogenize a known weight of fresh or frozen fruit tissue in the extraction solvent.
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant and, if necessary, concentrate it under reduced pressure.
-
Perform a solid-phase extraction (SPE) cleanup of the extract to remove interfering compounds. Condition the C18 cartridge with methanol followed by water. Load the sample, wash with water, and elute the furanones with methanol.
-
Analyze the purified extract using an HPLC-MS system.
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) or methanol.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantify the furanones using external calibration curves prepared with authentic standards.
Gene Expression Analysis of FaEO by qRT-PCR
Objective: To quantify the transcript levels of the FaEO gene in different fruit tissues or at different ripening stages.
Materials:
-
Fruit tissue
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase for cDNA synthesis
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for FaEO and a reference gene (e.g., actin)
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from the fruit tissue using a suitable RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Perform qRT-PCR using the synthesized cDNA as a template, gene-specific primers for FaEO, and a reference gene for normalization.
-
The reaction mixture typically includes cDNA, forward and reverse primers, and a qRT-PCR master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the amplification data to determine the relative or absolute expression level of the FaEO gene. The comparative CT (ΔΔCT) method is commonly used for relative quantification.
Regulatory and Signaling Pathways
The biosynthesis of 3(2H)-furanones is tightly regulated by a complex interplay of hormonal signals and transcription factors, primarily linked to the fruit ripening process.
Hormonal Regulation:
-
Auxin: In strawberries, auxin levels are high in the early stages of fruit development and decline as the fruit ripens. This decrease in auxin concentration is a key trigger for the initiation of ripening and the expression of ripening-related genes, including FaEO[3][4].
-
Abscisic Acid (ABA): ABA is known to promote ripening in non-climacteric fruits like strawberries. Its levels increase during ripening and it has been shown to up-regulate the expression of genes involved in flavor and color development[1].
Transcriptional Regulation:
-
A transcription factor complex involving FaERF#9 and FaMYB98 has been shown to activate the promoter of the FaQR (FaEO) gene, thereby regulating furanone biosynthesis[11].
-
DNA methylation also plays a role in regulating FaQR expression. The methylation level of the FaQR3 promoter is negatively correlated with its expression and furanone accumulation, suggesting an epigenetic control mechanism[11]. The RNA-directed DNA methylation (RdDM) pathway appears to be involved in this process[11].
The following diagram illustrates the known regulatory and signaling pathways influencing HDMF biosynthesis.
Conclusion
The biosynthetic pathway of 3(2H)-furanones, exemplified by HDMF in strawberries, is a fascinating and complex process that is central to the development of fruit flavor. While significant progress has been made in identifying the key precursors and enzymes, further research is needed to fully elucidate the intermediate steps and the intricate regulatory networks. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to delve deeper into this field, with potential applications in enhancing the flavor of fruits and exploring the bioactivity of these important natural compounds.
References
- 1. Transcriptional control of strawberry ripening – two to tango - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of enone oxidoreductases from strawberry and tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-Dimethyl-4-hydroxy-3[2H]-furanone 6'O-malonyl-beta-D-glucopyranoside in strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA methylation mediated by RdDM pathway and demethylation affects furanone accumulation through regulation of QUINONE OXIDOREDUCTASE in strawberry - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Landscape of 3(2H)-Furanone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3(2H)-furanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the chemical space of this compound derivatives, offering a comprehensive overview of their synthesis, biological activities, and therapeutic potential. This document is designed to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.
Synthetic Strategies for this compound Scaffolds
The construction of the this compound ring system can be achieved through a variety of synthetic methodologies, offering access to a diverse range of substitution patterns. Key strategies include intramolecular cyclization reactions, tandem or domino reactions, and metal-catalyzed transformations.[1][2][3]
Intramolecular Cyclization Approaches
A prevalent strategy for synthesizing 3(2H)-furanones involves the intramolecular cyclization of suitably functionalized acyclic precursors.
-
Base-Induced Cyclization of Sulfonium Salts: A rapid and efficient method involves the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts. This approach provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under mild conditions.[1][3]
-
Cycloisomerization of Allenic Hydroxyketones: Allenic hydroxyketones can undergo cycloisomerization to yield 3(2H)-furanones. Notably, this transformation can be achieved in water without the need for expensive metal catalysts, aligning with green chemistry principles.[1]
-
Cyclization of γ-Hydroxyalkynones: Readily available γ-hydroxyalkynones can be cyclized to substituted 3(2H)-furanones using catalysts such as a combination of (p-CF₃C₆H₄)₃PAuCl and AgOTf.[1] Another approach utilizes potassium hydroxide (B78521) for the intramolecular cyclization of 4-hydroxyalkynones at room temperature.[4]
Tandem and Domino Reactions
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex this compound derivatives.
-
Michael Addition and Intramolecular Cyclization: The reaction of 4-halo-1,3-dicarbonyl compounds with alkynes can proceed via a tandem Michael addition and intramolecular cyclization to afford 4-vinyl-3(2H)-furanones.[2][3]
-
Oxa-Nazarov Cyclization and Dibromination: Conjugated 1,2-diketones can undergo a tandem oxa-Nazarov cyclization and dibromination in the presence of N-bromosuccinimide, catalyzed by Cu(OTf)₂ and diphenyl phosphate, to yield 2,4-dibromo-3(2H)-furanones.[1]
Metal-Catalyzed Syntheses
Transition metal catalysis has enabled the development of novel and efficient pathways to highly substituted 3(2H)-furanones.
-
Rhodium(II)/Palladium(0) Catalyzed Cascade: A combination of Rh(II) and Pd(0) catalysts can promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters to produce highly substituted 3(2H)-furanones with a C2-quaternary center.[1]
-
Palladium-Catalyzed Ring-Opening: Diazabicylic olefins can undergo a palladium-catalyzed ring-opening reaction with 4-halo-1,3-dicarbonyl compounds to form this compound-appended hydrazino cyclopentenes.[2]
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents in various disease areas.
Anti-inflammatory Activity
A significant area of investigation for this compound derivatives is their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]
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Certain 4,5-diaryl-3(2H)-furanones have been identified as potent and selective COX-1 or COX-2 inhibitors.[5] For example, a fluoro-derivative of a –SOMe substituted furan-3(2H)-one exhibited a COX-1 IC₅₀ of 2.8 μM.[5] The anti-inflammatory effect is further mediated through the downregulation of signaling pathways such as p38/ATF-2 and AP-1.[6]
Table 1: Anti-inflammatory and Cytotoxic Activities of Selected 4,5-Diaryl-3(2H)-Furanone Derivatives [5]
| Compound | COX-1 IC₅₀ (μM) | Anti-inflammatory Activity (%) (0.01 mmol/kg) | MCF-7 Cytotoxicity IC₅₀ (μM) | HSC-3 Cytotoxicity IC₅₀ (μM) |
| F-derivative of –SOMe substituted furan-3(2H)-one | 2.8 | 54 | 10 | 7.5 |
Anticancer Activity
The anticancer potential of this compound derivatives is an active area of research, with compounds demonstrating cytotoxicity against various cancer cell lines, including breast (MCF-7) and squamous cell carcinoma (HSC-3).[5] The mechanisms of action are believed to involve the inhibition of COX enzymes, which are often overexpressed in tumor cells, and potentially through the inhibition of other signaling pathways like PI3K/Akt and Wnt/β-catenin.[5][7] Some furanone derivatives are also being investigated as inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell proliferation.[8][9]
dot
References
- 1. This compound synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccij-online.org [ccij-online.org]
- 9. ccij-online.org [ccij-online.org]
An In-depth Technical Guide to the Synthesis and Properties of Halogenated 3(2H)-Furanone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of halogenated 3(2H)-furanone compounds. These molecules, both naturally occurring and synthetic, have garnered significant interest due to their potent and diverse biological effects, particularly as antimicrobial and quorum sensing inhibitory agents. This document details synthetic methodologies, presents key quantitative data in a comparative format, and outlines experimental protocols for their evaluation.
Introduction to Halogenated 3(2H)-Furanones
Halogenated 3(2H)-furanones are a class of organic compounds characterized by a five-membered lactone ring with one or more halogen substituents. A notable example is the family of brominated furanones isolated from the marine red alga Delisea pulchra, which play a crucial role in preventing bacterial colonization on the alga's surface.[1] Synthetic efforts have expanded the library of these compounds to include chlorinated, iodinated, and mixed-halogen derivatives, leading to the discovery of molecules with a wide range of biological activities.
One of the most well-studied properties of halogenated furanones is their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria.[2] Additionally, some halogenated furanones, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), are known disinfection byproducts in chlorinated drinking water and are potent mutagens.[3][4] This dual nature as both potential therapeutic agents and environmental contaminants underscores the importance of understanding their synthesis and properties.
Synthesis of Halogenated 3(2H)-Furanones
The synthesis of the this compound core can be achieved through various methods, including the Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[5] Halogenation is typically achieved either by starting with halogenated precursors or by direct halogenation of a pre-formed furanone ring.
Synthesis of Brominated 3(2H)-Furanones
A common strategy for synthesizing brominated furanones involves the reaction of a suitable starting material with a brominating agent. For example, the synthesis of (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones can be achieved from the corresponding 3-alkyl-2(5H)-furanones.[1]
dot
Caption: General synthesis route for a brominated furanone.
Synthesis of Chlorinated 3(2H)-Furanones (e.g., Mutagen X)
The synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) can be accomplished in multiple steps from commercially available starting materials, avoiding the use of hazardous chlorine gas.[3] A representative synthetic scheme is outlined below.
dot
Caption: Multi-step synthesis of Mutagen X (MX).
Properties of Halogenated 3(2H)-Furanones
The properties of halogenated 3(2H)-furanones are significantly influenced by the nature and position of the halogen substituents. These properties can be broadly categorized into physicochemical and biological properties.
Physicochemical Properties
The introduction of halogens into the furanone ring alters its electronic properties, polarity, and reactivity. Generally, halogenation increases the lipophilicity of the molecule, which can affect its solubility and ability to cross biological membranes. Detailed physicochemical data for representative compounds are summarized in the table below.
Table 1: Physicochemical Properties of Selected Halogenated 3(2H)-Furanones
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| (Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | (Structure image can be inserted here) | C₉H₁₀Br₂O₂ | 313.98 | Oil | ¹H NMR (CDCl₃): δ 0.94 (t, 3H), 1.39 (m, 2H), 1.59 (m, 2H), 2.51 (t, 2H), 6.51 (s, 1H). ¹³C NMR (CDCl₃): δ 13.6, 22.2, 29.8, 30.1, 91.1, 129.5, 138.8, 145.2, 166.4. IR (neat): 1775, 1645 cm⁻¹. |
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | (Structure image can be inserted here) | C₅H₃Cl₃O₃ | 233.44 | 75-77 | ¹H NMR (CDCl₃): δ 6.05 (d, 1H), 6.55 (s, 1H), 7.25 (d, 1H). ¹³C NMR (CDCl₃): δ 60.8, 97.2, 126.1, 145.9, 165.2.[3] |
| 5-(dibromomethylene)-2(5H)-furanone | (Structure image can be inserted here) | C₅H₂Br₂O₂ | 269.88 | 108-110 | N/A |
Note: Spectroscopic data can vary depending on the solvent and instrument used. The provided data is representative.
Biological Properties
The biological activities of halogenated 3(2H)-furanones are of significant interest, particularly their antimicrobial and quorum sensing inhibitory effects.
Many halogenated furanones act as antagonists of bacterial quorum sensing systems. In Gram-negative bacteria, they often target LuxR-type transcriptional regulators. For instance, in Vibrio harveyi, these compounds can interfere with the binding of autoinducers to their cognate receptors, leading to the downregulation of genes responsible for bioluminescence, biofilm formation, and virulence.[6][7] The proposed mechanism involves the destabilization of the LuxR protein, leading to its accelerated degradation.[8]
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Caption: Mechanism of quorum sensing inhibition by halogenated furanones.
Several halogenated furanones exhibit direct antimicrobial activity against a range of bacteria. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Halogenated 3(2H)-Furanones
| Compound | Target Organism | MIC (µg/mL) | Reference |
| (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone | Salmonella enterica serovar Typhimurium | >1000 (non-toxic at biofilm inhibiting concentrations) | [1] |
| Furanone F131 | Staphylococcus aureus ATCC 29213 | 8 | [9] |
| Furanone F131 | Candida albicans (clinical isolates) | 32-128 | [9] |
| 5-(dibromomethylene)-2(5H)-furanone (GBr) | Pseudomonas aeruginosa PA14 | >100 (non-toxic at virulence inhibiting concentrations) | [2] |
A significant property of many halogenated furanones is their ability to inhibit biofilm formation at sub-lethal concentrations. The 50% inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.
Table 3: Biofilm Inhibitory Activity of Selected Brominated Furanones against Salmonella enterica serovar Typhimurium [1]
| Compound | Structure | IC₅₀ (µM) |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | (Structure image can be inserted here) | 15 ± 5 |
| (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone | (Structure image can be inserted here) | 10 ± 3 |
| (Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | (Structure image can be inserted here) | 15 ± 4 |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and evaluation of halogenated 3(2H)-furanones.
General Synthetic Procedure for a Brominated Furanone
The following is a representative protocol for the synthesis of a brominated furanone, adapted from the literature.[1]
-
Dissolution: Dissolve the starting 3-alkyl-2(5H)-furanone in a suitable solvent (e.g., carbon tetrachloride).
-
Initiation: Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the mixture under an inert atmosphere for several hours.
-
Work-up: Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the brominated intermediate.
-
Elimination: Dissolve the intermediate in a suitable solvent (e.g., dichloromethane) and treat with a non-nucleophilic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) at room temperature.
-
Final Purification: After the reaction is complete, wash the mixture with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.
Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method according to CLSI/EUCAST guidelines.[10]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Quorum Sensing Inhibition Assay (Vibrio harveyi Bioluminescence)
This assay measures the inhibition of quorum sensing-regulated bioluminescence in Vibrio harveyi.[6]
-
Culture Preparation: Grow an overnight culture of Vibrio harveyi in a suitable marine broth.
-
Assay Setup: In a 96-well plate, add the Vibrio harveyi culture and different concentrations of the test compound. Include a solvent control.
-
Incubation: Incubate the plate with shaking at an appropriate temperature (e.g., 30°C).
-
Measurement: Measure the optical density (at 600 nm) to assess bacterial growth and luminescence using a luminometer at regular intervals.
-
Analysis: Calculate the relative bioluminescence as a percentage of the control and determine the IC₅₀ value for quorum sensing inhibition.
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References
- 1. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. DSpace [cora.ucc.ie]
- 7. vliz.be [vliz.be]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of 3(2H)-Furanones for Antimicrobial Activity: A Technical Guide
Introduction: The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unconventional mechanisms of action. 3(2H)-furanones, a class of five-membered heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry. Found in various natural sources and also accessible through diverse synthetic routes, these compounds exhibit a broad spectrum of biological activities, including significant antimicrobial and antibiofilm properties. This technical guide provides an in-depth overview of the preliminary screening of 3(2H)-furanones for antimicrobial activity, detailing their mechanism of action, experimental protocols for synthesis and screening, and a compilation of quantitative activity data.
Mechanism of Action: Quorum Sensing Inhibition
A primary mechanism through which many 3(2H)-furanones exert their antimicrobial effect, particularly against Gram-negative bacteria, is the disruption of quorum sensing (QS). Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. One of the most well-studied QS systems is the LuxI/LuxR pathway.
In this system, the LuxI enzyme synthesizes signaling molecules called N-acyl-homoserine lactones (AHLs). As the bacterial population grows, AHLs accumulate. Once a threshold concentration is reached, AHLs bind to the LuxR transcriptional regulator protein. This AHL-LuxR complex then activates the expression of target genes, which often encode virulence factors and components for biofilm formation.
Halogenated furanones, in particular, are structural analogues of AHLs. This similarity allows them to interfere with QS signaling. It is proposed that these furanones competitively bind to the LuxR receptor.[1] However, instead of activating it, they can destabilize the LuxR protein, promoting its proteolytic degradation.[2][3] This leads to a decrease in the cellular concentration of LuxR, thereby preventing the transcription of QS-controlled genes and inhibiting virulence and biofilm formation.[2][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of bioactive furanone derivatives and their subsequent antimicrobial screening.
Synthesis of Chiral 2(5H)-Furanone Sulfones
The following protocol describes a general procedure for the synthesis of chiral thioethers and their subsequent oxidation to sulfones, which have shown notable antimicrobial activity.[4]
Step 1: Synthesis of Thioethers (e.g., Compound 8)
-
Reagents and Setup:
-
Furanone 3a (5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanone derivative) (0.40 g, 1.3 mmol)
-
Appropriate aromatic thiol (e.g., 4-chlorothiophenol) (1.3 mmol)
-
Triethylamine (B128534) (0.18 mL, 1.3 mmol)
-
Diethyl ether (anhydrous)
-
Standard glassware for organic synthesis with magnetic stirring.
-
-
Procedure: a. Dissolve furanone 3a in 10 mL of diethyl ether in a flask with intense stirring. b. Add a solution of the aromatic thiol in 5 mL of diethyl ether dropwise to the furanone solution. c. Subsequently, add a solution of triethylamine in 2 mL of diethyl ether dropwise. d. Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. Upon completion, filter the precipitated triethylamine hydrochloride and wash it with diethyl ether. f. Combine the filtrates and evaporate the solvent to dryness under reduced pressure. g. Recrystallize the solid residue from hexane (B92381) to afford the pure thioether.
Step 2: Synthesis of Sulfones (e.g., Compound 20)
-
Reagents and Setup:
-
Thioether from Step 1 (e.g., Compound 8) (1.0 mmol)
-
Hydrogen peroxide (30% solution) (4.0 mmol)
-
Acetic acid (10 mL)
-
Standard glassware with magnetic stirring.
-
-
Procedure: a. Dissolve the thioether in 10 mL of acetic acid. b. Add hydrogen peroxide (30% solution) to the mixture. c. Stir the reaction mixture at room temperature for 24-48 hours. d. Pour the reaction mixture into 50 mL of cold water, which will cause the product to precipitate. e. Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. f. Dry the solid product in a desiccator. If further purification is needed, recrystallize from a suitable solvent like ethanol.
Antimicrobial Susceptibility Testing
The following are standardized methods for evaluating the antimicrobial efficacy of the synthesized furanone compounds.
2.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: a. From a fresh (18-24 hours old) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Dilution and Inoculation: a. Prepare a stock solution of the furanone compound in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a serial two-fold dilution of the furanone stock solution in the broth medium. The final volume in each well before inoculation should be 100 µL, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL. c. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). d. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation and Reading: a. Cover the plate and incubate at 35-37°C for 16-20 hours. b. The MIC is the lowest concentration of the furanone compound that completely inhibits visible growth of the organism as observed by the unaided eye.
2.2.2. Agar Disk Diffusion Method
This method assesses antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
-
Plate and Inoculum Preparation: a. Prepare Mueller-Hinton agar plates with a uniform thickness of 4 mm. b. Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard as described in the broth microdilution method.
-
Inoculation and Disk Application: a. Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. b. Streak the swab evenly across the entire surface of the agar plate to ensure a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure even coverage. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar. d. Prepare sterile filter paper disks (6 mm in diameter) and impregnate them with a known concentration of the furanone solution. e. Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation and Measurement: a. Invert the plates and incubate at 35-37°C for 16-20 hours. b. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The diameter includes the disk itself.
Data Presentation: Antimicrobial Activity of 3(2H)-Furanones
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various furanone derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: In Vitro Antimicrobial Activity of 2(5H)-Furanone Sulfone Derivatives [5]
| Compound | S. aureus ATCC 29213 | B. subtilis ATCC 6633 | S. epidermidis ATCC 12228 | E. coli ATCC 25922 | K. pneumoniae ATCC 13883 | P. aeruginosa ATCC 27853 |
| 20 | 16 | 16 | 32 | >64 | >64 | >64 |
| 21 | 32 | 32 | 32 | >64 | >64 | >64 |
| 22 | 32 | 32 | 64 | >64 | >64 | >64 |
| 23 | 64 | 64 | >64 | >64 | >64 | >64 |
| 24 | 32 | 32 | 64 | >64 | >64 | >64 |
| 25 | 32 | 32 | 32 | >64 | >64 | >64 |
| 26 | 8 | 8 | 16 | >64 | >64 | >64 |
| 27 | 16 | 16 | 32 | >64 | >64 | >64 |
| 28 | 16 | 16 | 32 | >64 | >64 | >64 |
| 29 | 32 | 32 | 64 | >64 | >64 | >64 |
| 30 | 32 | 32 | 32 | >64 | >64 | >64 |
| Vancomycin | 1 | 1 | 2 | >64 | >64 | >64 |
All MIC values are presented in µg/mL.
Table 2: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives [3]
| Compound | E. coli ATCC 25922 | S. aureus ATCC 29213 | C. albicans ATCC 10231 |
| 1a | >256 | 128 | 64 |
| 1b | >256 | 128 | 64 |
| 2a | >256 | 128 | 64 |
| 2b | >256 | 128 | 64 |
All MIC values are presented in µg/mL.
Table 3: Antimicrobial Activity of a 2(5H)-Furanone Derivative (F131) against Clinical Isolates [6]
| Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus (n=9 clinical isolates) | 8–16 | 32–128 |
| C. albicans (n=12 clinical isolates) | 32–128 | 128–1024 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.
Conclusion
3(2H)-Furanones represent a versatile and potent class of compounds for the development of new antimicrobial agents. Their ability to inhibit crucial bacterial communication pathways like quorum sensing offers a promising strategy to combat virulence and biofilm formation, potentially circumventing conventional resistance mechanisms. The standardized protocols for synthesis and antimicrobial screening detailed in this guide provide a framework for the systematic evaluation of novel furanone derivatives. The presented data underscores the significant activity of these compounds, particularly against Gram-positive bacteria, and highlights the potential for further optimization of this chemical scaffold to address the growing challenge of antimicrobial resistance.
References
Methodological & Application
Application Note: Analysis of Volatile 3(2H)-Furanones in Food Samples by GC-MS
Introduction
Volatile 3(2H)-furanones are a significant class of compounds that contribute to the desirable sweet, fruity, and caramel-like aromas in a wide array of food products, including fruits, coffee, and thermally processed goods.[1] The accurate identification and quantification of these compounds are crucial for quality control, flavor development, and sensory science in the food and beverage industry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of these volatile and semi-volatile compounds.[2][3] This application note provides a detailed protocol for the analysis of 3(2H)-furanones in food samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Principle of the Method
This method utilizes the principle of HS-SPME to extract volatile and semi-volatile furanones from the headspace of a food sample. The extracted analytes are then thermally desorbed into a gas chromatograph for separation. The separated compounds are subsequently detected and identified by a mass spectrometer.[1][3] The high sensitivity and specificity of GC-MS allow for both the qualitative identification and quantitative analysis of target furanones.[2][4]
Quantitative Data of 3(2H)-Furanones in Food Samples
The following table summarizes the concentration of various 3(2H)-furanones found in different food matrices, as determined by GC-MS.
| 3(2H)-Furanone Derivative | Food Matrix | Concentration Range | Reference |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Strawberries | 1663 to 4852 µg/kg | [1] |
| Strawberry Cultivars ('Totem' and 'Pinnacle') | > 13 mg/kg | [5] | |
| Raspberries | 0.8 to 1.1 mg/kg | [5] | |
| 'Marion' Blackberry | 5 times more than 'Black Diamond' | [5] | |
| Arabica Coffee Brew | 4.5-fold higher than Robusta brew | [1] | |
| 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane) | Strawberries | Varies significantly between cultivars | [1] |
| Furan (B31954) | Roasted Coffee Powder | 57.3 to 587.3 ng/g | [6] |
| Various Spanish Food Commodities | 0.1 ng/g to 1.1 µg/g | [7] |
Experimental Protocols
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a generalized procedure and may require optimization based on the specific food matrix and target analytes.[1][8]
-
Sample Homogenization: For solid or semi-solid food samples, homogenize a representative portion (e.g., 5-10 g) using a laboratory blender.[1][9] For liquid samples, use an appropriate volume directly.
-
Vial Preparation: Transfer the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.[1]
-
Matrix Modification: To enhance the release of volatile compounds, add a saturated NaCl solution (e.g., 5 mL).[1][9] This step helps to "salt out" the volatile analytes from the sample matrix.
-
Internal Standard Spiking: For accurate quantification, spike the sample with a suitable internal standard (e.g., deuterated furanone) at a known concentration.[1][10]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.[1]
-
Equilibration: Place the vial in a heating block or water bath and allow the sample to equilibrate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation.[1] This step facilitates the partitioning of volatile furanones into the headspace.
-
SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[1] The choice of fiber coating depends on the polarity of the target analytes.
2. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of 3(2H)-furanones. These may need to be optimized for your specific instrument and application.[1][4]
-
Injector:
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
3. Data Analysis and Quantification
-
Compound Identification: Identify the target 3(2H)-furanones by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).[1][12]
-
Quantification: Construct a calibration curve using a series of standards of the target furanones with the internal standard.[1] Calculate the concentration of the furanones in the sample based on the peak area ratios of the analyte to the internal standard.
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of volatile 3(2H)-furanones in food samples.
Caption: Experimental workflow for GC-MS analysis of 3(2H)-furanones.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. imreblank.ch [imreblank.ch]
- 5. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated headspace solid-phase microextraction versus headspace for the analysis of furan in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples [mdpi.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]
Application Notes and Protocols for the Quantification of 3(2H)-Furanone Metabolites by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3(2H)-Furanones are a class of heterocyclic organic compounds that contribute significantly to the flavor and aroma of many foods and are also of interest in metabolic and drug development studies. Accurate quantification of these metabolites is crucial for understanding their formation, bioavailability, and physiological effects. This document provides detailed application notes and protocols for the quantification of 3(2H)-furanone metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS), a sensitive and selective analytical technique.
I. Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of this compound metabolites and related compounds.
Table 1: Quantitative Parameters for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in Baby Food [1]
| Parameter | Value |
| Linearity Range | 10-300 µg/kg |
| Recovery | 94-110% |
| Precision (RSD) | ≤10% |
| Limit of Quantification (LOQ) | 20 µg/kg |
| Expanded Measurement Uncertainty at LOQ | 16.5% |
Table 2: Quantitative Parameters for Furanocoumarins in Essential Oils (UPLC-MS/MS) [2]
| Parameter | Value |
| Linearity Range | 0.5–1000 ng/mL (most compounds) |
| 5–1000 ng/mL (6,7-Dihydroxybergamottin) | |
| Correlation Coefficient (R²) | >0.998 |
| Limit of Quantification (LOQ) | 0.5 ng/mL (most compounds) |
| 5 ng/mL (6,7-Dihydroxybergamottin) |
II. Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of this compound metabolites.
Protocol 1: Analysis of Sotolon in Fortified Wine[3]
This method is suitable for the sensitive quantification of sotolon and can be adapted for other furanones.
1. Sample Preparation: Miniaturized Liquid-Liquid Extraction (LLE) [3]
-
Take a 1 mL aliquot of the wine sample.
-
Perform LLE with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the mobile phase.
2. UPLC-MS/MS Conditions: [3]
-
Column: Reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions.
Protocol 2: Simultaneous Determination of HDMF in Baby Food[1]
This protocol is designed for the analysis of complex food matrices.
1. Sample Preparation: Acetonitrile-Based Extraction with Dispersive Cleanup [1]
-
Perform an extraction using acetonitrile.
-
Clean up the extract using a dispersive primary secondary amine (PSA).
-
Further purify the sample using cation-exchange solid-phase extraction (SPE).
2. LC-MS/MS Conditions:
-
The specific chromatographic and mass spectrometric conditions for this protocol were not detailed in the provided search results. However, a standard approach would involve a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid, coupled with a triple quadrupole mass spectrometer operating in MRM mode.
III. Visualization of Pathways and Workflows
Metabolic Pathway
The formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound, has been studied in fruits like strawberries. The biosynthesis is understood to proceed from D-fructose-1,6-bisphosphate.[4][5] An intermediate in this pathway is 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), which is then converted to HDMF by an enone oxidoreductase.[5]
References
- 1. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chiral Separation of 3(2H)-Furanone Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of 3(2H)-furanone enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are crucial for the accurate enantiomeric analysis of these compounds, which are significant in the flavor, fragrance, and pharmaceutical industries due to the often distinct sensory and biological activities of their individual enantiomers.
Introduction
3(2H)-Furanones are a class of heterocyclic compounds, many of which possess a stereogenic center, leading to the existence of enantiomers. These enantiomers can exhibit markedly different biological and sensory properties. Therefore, the ability to separate and quantify individual enantiomers is of paramount importance for quality control, regulatory compliance, and the development of new products. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.
A critical consideration for certain 3(2H)-furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), is their susceptibility to racemization, especially under neutral to basic conditions due to keto-enol tautomerism. To maintain the enantiomeric integrity of the sample, it is crucial to control the pH of the mobile phase, typically maintaining a slightly acidic environment (pH 4-5).
This guide details protocols for the chiral separation of various this compound derivatives, focusing on the use of polysaccharide-based chiral stationary phases, which have demonstrated broad applicability for this class of compounds.
Data Presentation: Quantitative Analysis of this compound Enantiomer Separations
The following tables summarize the quantitative data from successful chiral HPLC separations of representative this compound enantiomers.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) |
| 5-(4-Hydroxybutyl)-2(5H)-furanone | DAICEL CHIRALCEL AD-H (250 x 4.6 mm, 5 µm) | n-Hexane / Isopropanol (B130326) (95:5, v/v) | 1.0 | Ambient | Enantiomer 1: 33.40Enantiomer 2: 37.98 | >1.5 |
| Sotolone (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) | CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) | n-Hexane / Ethanol (90:10, v/v) with 0.1% TFA | 1.0 | 25 | Data not available | Data not available |
| Wine Lactone | CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) | n-Hexane / Isopropanol (98:2, v/v) | 1.0 | 25 | Data not available | Data not available |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) | CHIRALPAK IA (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724) / Water with 0.1% Formic Acid (pH ~4.5) | 1.0 | 30 | Data not available | Data not available |
Note: Retention times and resolution can vary depending on the specific HPLC system, column condition, and exact mobile phase preparation. The data for Sotolone, Wine Lactone, and Furaneol are based on established methods for structurally similar compounds and general chiral separation strategies, as direct quantitative data was not available in the cited literature.
Experimental Protocols
Protocol 1: Chiral Separation of 5-(4-Hydroxybutyl)-2(5H)-furanone Enantiomers
This protocol is based on a validated method for the determination of enantiomeric excess of a synthetic this compound derivative.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
DAICEL CHIRALCEL AD-H column (250 x 4.6 mm, 5 µm particle size)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
Sample of 5-(4-Hydroxybutyl)-2(5H)-furanone
2. Sample Preparation:
-
Dissolve the 5-(4-Hydroxybutyl)-2(5H)-furanone sample in the mobile phase (n-Hexane/Isopropanol, 95:5) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: DAICEL CHIRALCEL AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the two enantiomer peaks based on their retention times.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Protocol 2: General Method for Chiral Separation of Hydroxylated 3(2H)-Furanones (e.g., Furaneol, Sotolone)
This protocol provides a starting point for developing a chiral separation method for hydroxylated 3(2H)-furanones, with a critical focus on pH control to prevent racemization.
1. Instrumentation and Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Chiral stationary phase, e.g., CHIRALPAK IA or CHIRALCEL OD-H (250 x 4.6 mm, 5 µm)
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Sample of the hydroxylated this compound
2. Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to the desired working concentration (e.g., 10-100 µg/mL).
-
Ensure the final sample solution is slightly acidic.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions (Starting Point):
-
Column: CHIRALPAK IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (adjust the ratio, e.g., starting with 70:30, v/v, to achieve a pH between 4 and 5).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection: UV at a suitable wavelength (e.g., 280 nm for Furaneol) or MS detection.
-
Injection Volume: 5-20 µL
4. Method Optimization:
-
Mobile Phase Composition: Vary the ratio of acetonitrile to water to optimize retention and resolution.
-
Acidic Additive: Small amounts of formic acid or TFA (typically 0.1%) are used to improve peak shape and ensure an acidic environment.
-
Alcohol Modifier: For normal phase chromatography (e.g., with a CHIRALPAK AD-H or CHIRALCEL OD-H column), use a mobile phase of n-Hexane with an alcohol modifier like isopropanol or ethanol. The percentage of the alcohol can be adjusted to optimize the separation.
-
Temperature: Investigate the effect of column temperature on the separation, as it can influence selectivity.
Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Key factors influencing the chiral separation of this compound enantiomers by HPLC.
Application of 3(2H)-Furanones in Flavor and Fragrance Chemistry: Application Notes and Protocols
Introduction
3(2H)-Furanones are a critical class of five-membered heterocyclic compounds that play a significant role in flavor and fragrance chemistry.[1] These molecules are renowned for their potent and desirable aromas, often characterized by sweet, caramel-like, fruity, and burnt sugar notes.[2][3] Due to their exceptionally low odor thresholds, even minute quantities can have a substantial impact on the sensory profile of a wide range of products.[4][5] Key members of this family, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol® or HDMF) and 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon), are cornerstone ingredients in the food, beverage, and fragrance industries.[6][7] They are formed naturally in fruits like strawberries and pineapples, and also as products of the Maillard reaction during the thermal processing of food.[8][9][10] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of 3(2H)-furanones for researchers, scientists, and professionals in flavor and drug development.
Data Presentation: Properties of Key 3(2H)-Furanones
The sensory impact of 3(2H)-furanones is largely dictated by their chemical structure and exceptionally low odor thresholds. The following tables summarize key quantitative data for the most prominent compounds in this class.
Table 1: Sensory Properties and Odor Thresholds of Key 3(2H)-Furanones
| Compound Name | Common Name(s) | CAS Number | Molecular Formula | Sensory Description | Odor Threshold (in water) |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol®, HDMF, Strawberry Furanone | 3658-77-3 | C₆H₈O₃ | Sweet, caramel (B1170704), burnt sugar, cotton candy, strawberry-like[1][3][11] | 0.03 - 60 ppb (µg/L)[9][10][12] |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon, Sugar Lactone | 28664-35-9 | C₆H₈O₃ | Spicy, curry, nutty, burnt sugar, seasoning-like[4][7][13] | 0.01 - 5 ppb (µg/L)[14][15] |
| 4-Hydroxy-5-methyl-3(2H)-furanone | Norfuraneol | 19322-27-1 | C₅H₆O₃ | Caramel-like, sweet[16] | 23,000 µg/L[16] |
| 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone | Homofuraneol | 27538-09-6 | C₇H₁₀O₃ | Sweet, caramel-like[16] | 20 µg/L[16] |
Table 2: Natural Occurrence and Concentration of Furaneol (HDMF) in Selected Foods
| Food Product | Concentration Range | Reference(s) |
| Pineapple | 1.6 - 27.3 ppm (mg/kg) | [17] |
| Strawberry | 1.66 - 4.85 ppm (mg/kg) | [17] |
| Tomato (Fresh) | 95 - 173 ppb (µg/kg) | [17][18] |
| Tomato (Paste) | ~530 ppb (µg/kg) | [18] |
| Baby Foods | 25 - 262 ppb (µg/kg) | [19] |
Formation Pathways and Olfactory Perception
Formation Pathways
3(2H)-furanones are primarily formed via two major routes: biosynthesis in plants and microorganisms, and through the Maillard reaction during thermal processing of food.[6][10] The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a significant source of these flavor compounds in cooked, roasted, and baked goods.[4][8]
Caption: Simplified diagram of the Maillard reaction pathway leading to the formation of 3(2H)-furanones.
Mechanism of Olfactory Perception
The distinct aromas of furanones are perceived when these volatile molecules bind to specific odorant receptors (ORs) located in the olfactory sensory neurons of the nose.[20] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade, leading to the generation of a neural signal that is interpreted by the brain as a specific scent. Research has identified specific receptors for key furanones; for instance, Furaneol specifically activates OR5M3, while Sotolon is the sole known agonist for OR8D1.[7][20][21] This high specificity at the receptor level explains their distinct and characteristic aroma profiles.
Caption: Olfactory signal transduction pathway initiated by the binding of a furanone odorant to its specific receptor.
Experimental Protocols
Protocol 1: Synthesis of Sotolon from 4-Hydroxy-L-isoleucine (HIL)
This protocol is based on the thermally induced oxidative deamination of HIL in the presence of a carbonyl compound, such as methylglyoxal (B44143).[13][22]
Materials:
-
4-Hydroxy-L-isoleucine (HIL)
-
Methylglyoxal (40% in water)
-
Phosphate (B84403) buffer (0.1 M, pH 5.0)[22]
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Diethyl ether
-
Reaction vials, heating block, magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a sealed reaction vial, dissolve HIL in 0.1 M phosphate buffer (pH 5.0).
-
Addition of Carbonyl: Add a molar excess (e.g., 10-fold) of methylglyoxal to the HIL solution.[13] The molar ratio can be optimized depending on the desired yield.
-
Heating: Heat the reaction mixture at a controlled temperature, typically above 70°C (e.g., 100°C), for a defined period (e.g., 1-10 hours).[13] The reaction is temperature-dependent, with significant sotolon generation occurring at higher temperatures.
-
Extraction: After cooling the reaction mixture to room temperature, adjust the pH to approximately 4 with 1 M HCl.[13]
-
Perform a continuous liquid-liquid extraction with diethyl ether for 8 hours to isolate the product.[13]
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the dried extract using a rotary evaporator or a Vigreux column to a small volume (e.g., 1 mL) for analysis.[13]
-
Analysis: Analyze the concentrated product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and purity of Sotolon.
Protocol 2: Analysis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in Food Samples by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for the quantification of HDMF, as it avoids potential thermal degradation that can occur during GC analysis.[8][17]
Caption: General experimental workflow for the analysis of 3(2H)-furanones in a food matrix using HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[23]
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Sodium acetate (B1210297) buffer (0.05 M, pH 4.0)
-
Methanol (B129727) (HPLC grade)
-
Furaneol (HDMF) analytical standard
-
Centrifuge, vortex mixer, filtration apparatus
Procedure:
-
Sample Preparation: Homogenize a known weight of the food sample (e.g., strawberry puree, pineapple juice) with a defined volume of water.
-
Extraction and Cleanup:
-
Centrifuge the homogenate to separate solids.
-
Pass the supernatant through a pre-conditioned C18 SPE cartridge to bind the furanones and remove polar interferences like sugars and acids.[17]
-
Wash the cartridge with water to remove any remaining polar compounds.
-
Elute the furanones from the cartridge using methanol.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture such as 0.05 M sodium acetate (pH 4.0) and methanol (e.g., 70:30 v/v).[17]
-
Injection: Inject a filtered aliquot of the eluate into the HPLC system.
-
Detection: Monitor the column effluent using a UV detector set to a wavelength of approximately 280-290 nm.[17][23]
-
-
Quantification:
-
Prepare a series of standard solutions of HDMF of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for the standards.
-
Determine the concentration of HDMF in the sample by comparing its peak area to the calibration curve.
-
Applications in Industry
-
Flavor Industry: 3(2H)-furanones are extensively used as flavoring agents in a vast array of products, including beverages, baked goods, confectionery, dairy products, and savory items like soups and sauces.[1][24] Furaneol (HDMF) is particularly valued for enhancing fruity and sweet profiles, imparting a characteristic cooked-strawberry or caramel note.[12] Sotolon is used to create savory, spicy, and nutty notes, finding application in seasonings, maple syrup flavors, and coffee.[13][14]
-
Fragrance Industry: In perfumery, these compounds are used to introduce warm, gourmand, and sweet notes.[24][25] Their high impact and tenacity make them valuable in creating complex and long-lasting fragrances for fine perfumes, personal care products, and air fresheners.[25] Furaneol can add a fruity, edible quality to a scent, while Sotolon may be used for unique, spicy, and warm undertones.
References
- 1. foreverest.net [foreverest.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The naturally occurring furanones: formation and function from pheromone to food | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. ScenTree - Furaneol® (CAS N° 3658-77-3) [scentree.co]
- 13. imreblank.ch [imreblank.ch]
- 14. pages.uoregon.edu [pages.uoregon.edu]
- 15. imreblank.ch [imreblank.ch]
- 16. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. nbinno.com [nbinno.com]
- 25. WO1994012143A2 - Use of furanones as scenting ingredients - Google Patents [patents.google.com]
The 3(2H)-Furanone Scaffold: A Versatile Platform in Medicinal Chemistry
The 3(2H)-furanone core is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. This five-membered oxygen-containing ring system is a key structural component in numerous natural products and has been identified as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2][3] The synthetic accessibility and the potential for substitution at various positions of the furanone ring allow for the generation of large libraries of derivatives with a wide spectrum of pharmacological activities.[2][4] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making the this compound scaffold a promising starting point for the development of novel therapeutic agents.[1][2][3][5]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of this compound scaffolds.
Anticancer Applications
This compound derivatives have emerged as a promising class of antineoplastic agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][4]
Quantitative Data on Anticancer Efficacy
The cytotoxic activity of several this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |
| 4,5-Diaryl-3(2H)-furanone (F-derivative of -SOMe substituted) | MCF-7 (Breast) | 10 | Cytotoxic effect related to COX-1 inhibitory action.[6][7][8] |
| HSC-3 (Squamous Cell Carcinoma) | 7.5 | Synergistic effect with gefitinib (B1684475) and 5-fluorouracil.[6][7][8] | |
| Bis-2(5H)-furanone derivative (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest and interacts with DNA.[9][10] |
| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[9] |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[9] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[9] |
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. One prominent mechanism involves the induction of apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS).[4] This leads to mitochondrial dysfunction and the activation of caspase cascades. Another key mechanism is the induction of cell cycle arrest, which halts the proliferation of cancer cells.[4][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Objective: To determine the IC₅₀ value of a this compound derivative in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Applications
Certain this compound derivatives have demonstrated significant anti-inflammatory properties.[6][7] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[6][7][8]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of 4,5-diaryl-3(2H)-furanones has been investigated through both in vitro enzyme inhibition assays and in vivo models.
| Compound | Assay | Result | Reference |
| F-derivative of -SOMe substituted 4,5-diaryl-3(2H)-furanone | COX-1 Inhibition | IC₅₀ = 2.8 µM | [6][7][8] |
| Carrageenan-induced paw edema | 54% inhibition at 0.01 mmol/kg | [6][7][8] |
Signaling Pathway in Anti-inflammatory Action
The primary anti-inflammatory mechanism for many furanone derivatives is the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of a this compound derivative.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in sterile saline)
-
This compound derivative (test compound)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound and the reference drug to different groups of animals (n=6 per group) via oral or intraperitoneal route. A control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Applications
The this compound scaffold is also a source of compounds with notable antimicrobial activity against a range of bacteria and fungi. Some derivatives have been shown to inhibit bacterial biofilm formation, a key factor in chronic infections.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically determined by their minimum inhibitory concentration (MIC).
| Compound Class/Name | Microorganism | MIC (µg/mL) | Key Findings & Reference |
| Chlorine-containing furanones | Gram-positive & Gram-negative bacteria | 150 - 600 (in rich broth) | Activity significantly increased in minimal glucose medium. |
| 0.75 (in minimal glucose medium) | |||
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Non-albicans Candida species | 30 | Inhibitory effect on biofilm formation. |
Experimental Workflow for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[1][6]
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a this compound derivative against a specific microorganism.
Materials:
-
Microorganism of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivative (test compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of this compound Scaffolds
A variety of synthetic methods have been developed for the preparation of this compound derivatives. One common approach is the intramolecular cyclization of appropriately substituted precursors.
Representative Synthetic Protocol: Synthesis of 4,5-Diaryl-3(2H)-furanones
This protocol is based on the synthesis of coxib-like 4,5-diarylfuran-3(2H)-ones.[7]
Objective: To synthesize a 4,5-diaryl-3(2H)-furanone derivative.
Materials:
-
Appropriately substituted deoxybenzoin (B349326)
-
Ethyl chloroacetate (B1199739)
-
Sodium ethoxide
-
Hydrochloric acid
Procedure:
-
Step 1: Darzens Condensation: To a solution of the substituted deoxybenzoin and ethyl chloroacetate in ethanol, add a solution of sodium ethoxide in ethanol dropwise at 0°C. Stir the mixture at room temperature for several hours.
-
Step 2: Hydrolysis and Decarboxylation: Add a solution of sodium hydroxide (B78521) in water to the reaction mixture and heat under reflux for several hours.
-
Step 3: Cyclization: Cool the reaction mixture and acidify with hydrochloric acid. The resulting precipitate is the 4,5-diaryl-3(2H)-furanone.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Note: The specific reaction conditions (temperature, reaction time, and solvents) may need to be optimized for different substrates.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable framework in the design and discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The continued exploration of the chemical space around this scaffold, coupled with a deeper understanding of its mechanisms of action, holds great promise for the development of novel drugs with improved efficacy and safety profiles. Future research will likely focus on the synthesis of more complex and diverse libraries of this compound derivatives, the identification of novel biological targets, and the optimization of lead compounds for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction of 3(2H)-Furanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
3(2H)-Furanones are a class of heterocyclic organic compounds that contribute significantly to the aroma and flavor profiles of a wide variety of food products, including fruits, coffee, and wine. Some furanone derivatives are also of interest in pharmaceutical and chemical industries. The accurate quantification of these compounds is crucial for quality control, flavor chemistry research, and various stages of drug development. However, their analysis is often challenging due to their high polarity and potential for thermal instability, making efficient sample preparation a critical step.[1][2]
Solid-Phase Extraction (SPE) is a robust and versatile sample preparation technique that addresses these challenges by enabling the concentration and purification of analytes from complex matrices.[3][4] This document provides detailed application notes and experimental protocols for the development of SPE methods for 3(2H)-furanones, tailored for researchers, scientists, and drug development professionals.
Sorbent Selection and Method Development
The choice of SPE sorbent is critical for the successful extraction of 3(2H)-furanones. Due to their polar nature, reversed-phase sorbents are commonly employed. Polymeric sorbents are often preferred over traditional silica-based sorbents like C18 due to their stability across a wider pH range and reduced interaction with residual silanol (B1196071) groups.[5]
A study on the quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol) in fruit juice found that the polymeric sorbent Lichrolut-EN was highly effective, providing excellent recovery and minimizing the retention of pigments and other non-volatile interferences compared to C18 and HLB cartridges.[1][2] For the analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in pineapple and grapefruit juices, C18 Sep-Pak cartridges have also been successfully used for sample cleanup.[6]
The following workflow provides a logical approach to developing a robust SPE method for 3(2H)-furanones.
References
- 1. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Biological Evaluation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone
Abstract
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol® or strawberry furanone, is a naturally occurring compound with a characteristic sweet, caramel-like aroma.[1] Beyond its extensive use in the food and fragrance industries, recent research has highlighted its potential pharmacological activities, making it a molecule of interest for researchers, scientists, and drug development professionals. This document provides detailed protocols for the chemical synthesis of HDMF and an overview of its biological activities, with a focus on its antimicrobial and quorum sensing inhibitory properties.
Introduction
4-hydroxy-2,5-dimethyl-3(2H)-furanone is a key flavor compound found in many fruits, such as strawberries and pineapples, and is also formed during the Maillard reaction in processed foods.[2] Its attractive sensory properties have led to high demand in the food industry.[2] From a drug development perspective, HDMF has demonstrated a range of biological activities, including antimicrobial, antifungal, and antioxidant effects.[3][4] Of particular interest is its ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogens.[1][5] This makes HDMF a promising candidate for the development of novel anti-infective agents that do not exert selective pressure for resistance development.[1]
Chemical Synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone
Several synthetic routes to HDMF have been established, starting from various precursors. This section details two common chemical synthesis protocols.
Synthesis from L-Rhamnose
L-rhamnose, a naturally occurring deoxy sugar, is an efficient precursor for the synthesis of HDMF, often through a Maillard-type reaction.[1]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 100 g of L-rhamnose monohydrate, 600 g of a phosphate (B84403) buffer (NaH₂PO₄/Na₂HPO₄, pH 6-7), 500 g of butyl acetate (B1210297), and 95.8 g of the dipeptide alanyl-glutamine.[1]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.[1]
-
Reaction: Heat the mixture to reflux (approximately 100°C) with constant stirring.[1]
-
Monitoring: Monitor the progress of the reaction by analyzing the organic phase for HDMF content using Gas Chromatography (GC) until the concentration remains constant. The typical reaction time is 3-6 hours.[1]
-
Work-up and Purification: After completion, cool the reaction mixture and separate the organic phase. The aqueous phase can be extracted with butyl acetate to recover any remaining product. Combine the organic phases and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Data Presentation:
| Starting Material | Catalyst/Solvent System | Temperature | Reaction Time | Yield | Reference |
| L-Rhamnose | Dibutylamine or Piperidine in Acetic Acid/Ethanol | Heating | Not Specified | 70-80% | [1] |
| L-Rhamnose | Alanyl-glutamine in Phosphate Buffer/Butyl Acetate | Reflux (~100°C) | 3-6 hours | High (specifics not stated) | [1] |
| L-Rhamnose | L-lysine in aqueous phosphate buffer | 120°C | 30 min | >40 mol% | [6][7] |
Multi-step Synthesis from 2,5-dimethyl-dihydro-3(2H)-furanone
An established industrial route involves a multi-step chemical synthesis starting from 2,5-dimethyl-dihydro-3(2H)-furanone.[1][2]
Experimental Protocol:
-
Aldol (B89426) Condensation:
-
In a flask equipped with a stirrer, thermometer, and an ice/water bath, combine 20 parts by weight of 2,5-dimethyl-dihydro-3(2H)-furanone and 56 parts by weight of 28% aqueous acetaldehyde.[2]
-
Add a 20% aqueous solution of potassium hydroxide (B78521) dropwise at 5°C until the solution is clearly alkaline (pH > 12).[2]
-
Stir the reaction mixture for an additional hour at 0° to 10°C.[2]
-
Acidify the mixture with a few drops of 10% hydrochloric acid and saturate with 5 to 8 grams of sodium chloride.[2]
-
Extract the oil phase with three 30 ml portions of dichloromethane (B109758).[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the aldol product.
-
-
Dehydration:
-
Heat the aldol product with a catalytic amount of potassium bisulphate at approximately 150°C under reduced pressure (30 mm Hg) to yield 2,5-dimethyl-4-isobutylidene-dihydro-3(2H)-furanone.[2]
-
-
Ozonolysis:
-
Dissolve 6 grams of the alkene intermediate in a mixture of 25 ml of acetone (B3395972) and 12.5 ml of water.[2]
-
React the solution with ozone at -10°C.[2]
-
-
Reduction and Cyclization:
-
Purification:
Data Presentation:
| Starting Material | Key Reagents | Key Steps | Yield | Reference |
| 2,5-dimethyl-dihydro-3(2H)-furanone | Acetaldehyde, KOH, Ozone, Sodium Bisulphite, HCl | Aldol Condensation, Dehydration, Ozonolysis, Reduction, Cyclization | Not explicitly quantified in the text, but described as an industrial route | [1][2] |
Biological Activities and Signaling Pathways
HDMF exhibits several biological activities that are of interest to drug development professionals.
Antimicrobial and Antifungal Activity
HDMF has demonstrated broad-spectrum antimicrobial activity against human pathogenic microorganisms, including clinically isolated antibiotic-resistant strains.[3] It also exerts a potent antifungal effect on the serum-induced mycelia of Candida albicans.[3] Mechanistic studies have shown that HDMF can arrest the cell cycle at the S and G2/M phase in yeast.[3]
Quorum Sensing Inhibition
A significant area of research is the ability of HDMF to interfere with bacterial quorum sensing (QS), a communication system that regulates virulence factor production and biofilm formation.
Experimental Protocol for Biofilm Inhibition Assay (based on P. aeruginosa studies):
-
Bacterial Culture: Grow Pseudomonas aeruginosa PAO1 in a suitable broth medium overnight at 37°C.
-
Assay Setup: In a 96-well microtiter plate, add fresh medium and a sub-inhibitory concentration of HDMF (e.g., 0.1 µM and 1.0 µM).[1]
-
Inoculation: Inoculate the wells with the overnight culture of P. aeruginosa PAO1, diluted to a starting OD600 of approximately 0.05. Include untreated control wells.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the remaining biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with water to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance of the HDMF-treated wells to the untreated control to determine the percentage of biofilm inhibition.
Signaling Pathway:
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical synthesis routes described in this document.
References
- 1. Inhibitory effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) on acyl-homoserine lactone-mediated virulence factor production and biofilm formation in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone supplementation on growth performance, serum antioxidant capacity, rumen fermentation characteristics, rumen bacterial quorum sensing, and microbial community in Hu sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic Techniques for the Analysis of 3(2H)-Furanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of key spectroscopic techniques for the structural elucidation and quantification of 3(2H)-furanone derivatives. These compounds are of significant interest in the fields of flavor chemistry, natural products, and medicinal chemistry due to their diverse biological activities. The following sections present the principles, experimental protocols, and data interpretation for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method for these compounds.
Data Presentation: Characteristic Mass Spectral Fragments
The electron ionization (EI) mass spectra of this compound derivatives are characterized by specific fragmentation patterns. A common pathway involves the loss of carbon monoxide (CO), resulting in a fragment with a mass-to-charge ratio (m/z) of 28 less than the molecular ion (M-28). The fragmentation of the furanone ring itself, particularly the cleavage of the O-C2 and C4-C5 bonds, also produces characteristic ions.[1] The substitution pattern on the furanone ring significantly influences the fragmentation pathways.
| Compound | Molecular Ion (M+) | Major Fragment Ions (m/z) | Reference |
| 4-hydroxy-5-methyl-3(2H)-furanone | 114 | 86, 71, 57, 43 | [2] |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | 128 | 113, 100, 85, 72, 57, 43 | [2] |
| 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone | 142 | 127, 114, 99, 86, 71, 57, 43 | [2] |
| Dihydro-5-methyl-2(3H)-furanone | 100 | 85, 71, 57, 43 | [3] |
| Dihydro-5-octyl-2(3H)-furanone | 198 | 99 (-C8H17), 85, 71, 57, 43 | [3] |
| Dihydro-5-dodecyl-2(3H)-furanone | 254 | 99 (-C12H25), 85, 71, 57, 43 | [3] |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound derivatives using GC-MS with electron ionization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the this compound derivative in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or methanol.[3]
-
For trace analysis, consider using solid-phase microextraction (SPME) for sample concentration.[4][5]
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for 1 minute.[3]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3][6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Oven Temperature Program:
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[3]
-
Ion Source Temperature: 230 °C.[3]
-
Quadrupole Temperature: 150 °C.[3]
-
Mass Range: m/z 35-500.[3]
-
Scan Speed: 2 scans/second.[3]
4. Data Analysis:
-
Identify the molecular ion (M+) peak.
-
Analyze the fragmentation pattern, looking for characteristic neutral losses (e.g., CO) and key fragment ions.[1]
-
Compare the obtained mass spectrum with reference spectra from libraries such as the NIST Mass Spectral Library for compound identification.[3]
Visualization: Generalized Fragmentation Pathway
Caption: Generalized EI-MS fragmentation pathway for a substituted this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives, providing detailed information about the carbon-hydrogen framework.
Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts
The chemical shifts in NMR spectra are highly dependent on the electronic environment of the nuclei and the substitution pattern of the furanone ring.
Table 2: Typical ¹H and ¹³C NMR Spectroscopic Data for Furanone Cores (in CDCl₃) [7]
| Furanone Core | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | C2 (CH₂) | 4.2 - 4.5 (s) | 75 - 78 |
| C3 (C=O) | - | 205 - 215 | |
| C4 | 5.9 - 6.1 (s) | 110 - 115 | |
| C5 | 7.2 - 7.4 (s) | 150 - 155 | |
| Dihydro-3(2H)-furanone | C2 (CH₂) | 3.8 - 4.0 (t) | 70 - 73 |
| C3 (C=O) | - | 210 - 220 | |
| C4 (CH₂) | 2.6 - 2.8 (t) | 35 - 38 | |
| C5 (CH₂) | 4.3 - 4.5 (t) | 65 - 68 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[8]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]
-
Transfer the solution to a 5 mm NMR tube. If the solution contains particulate matter, filter it through a small plug of glass wool.[8]
2. ¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.[8]
-
Acquisition Parameters:
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal, followed by phase and baseline correction.[8]
3. ¹³C NMR Spectroscopy:
-
Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[8]
-
Acquisition Parameters:
-
Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.[8]
Visualization: Analytical Workflow
Caption: A typical workflow for the NMR analysis of this compound derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The key absorption bands correspond to the stretching and bending vibrations of the bonds within the molecule.
Data Presentation: Characteristic IR Absorption Frequencies
The IR spectra of this compound derivatives are dominated by a strong absorption band corresponding to the carbonyl (C=O) group.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives [10][11]
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Carbonyl (lactone) | C=O stretch | 1740 - 1780 | Strong |
| Alkene | C=C stretch | 1640 - 1680 | Medium |
| =C-H stretch | 3010 - 3100 | Medium | |
| Alkane | C-H stretch | 2850 - 2960 | Medium to Strong |
| Ether | C-O stretch | 1000 - 1300 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
ATR-FTIR is a convenient method for obtaining IR spectra of both liquid and solid samples with minimal sample preparation.
1. Instrument Preparation:
-
Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
2. Sample Application:
-
Liquids: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Solids: Place a small amount of the solid sample on the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
3. Spectrum Acquisition:
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
4. Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after each measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. While the saturated dihydro-3(2H)-furanone core does not show significant UV absorption, the presence of double bonds or aromatic substituents introduces characteristic absorption bands.
Data Presentation: UV-Vis Absorption Maxima
The position of the absorption maximum (λmax) is dependent on the extent of conjugation in the this compound derivative.
Table 4: Examples of UV-Vis Absorption Maxima for Furanone Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 5-Thienylfuran-3(2H)-one derivative | Acetonitrile | near UV region | [12] |
| Dihydro-3-(p-hydroxybenzylidene)-2(3H)-furanone | Methanol | Not specified | [13] |
| Quercetin derivatives (related flavonoid structures) | Methanol | 253 - 370 | [14] |
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
2. Instrument Setup:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record a baseline spectrum with the solvent-filled cuvette in the sample and reference beams.
3. Spectrum Acquisition:
-
Place the sample-filled cuvette in the sample beam path.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
4. Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Signaling Pathway Interference
Visualization: General Bacterial Quorum Sensing Inhibition
Caption: A simplified diagram illustrating the potential interference of a this compound derivative with a bacterial autoinducer-2 quorum sensing system.
References
- 1. benchchem.com [benchchem.com]
- 2. imreblank.ch [imreblank.ch]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. tecniquesinstrumentals.wordpress.com [tecniquesinstrumentals.wordpress.com]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. spectrabase.com [spectrabase.com]
- 13. scribd.com [scribd.com]
- 14. nepjol.info [nepjol.info]
- 15. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3(2H)-Furanone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 3(2H)-furanone analogs, a class of heterocyclic compounds known for their diverse biological activities. This document includes quantitative data on their anticancer, anti-inflammatory, and antimicrobial properties, along with detailed protocols for key experimental assays.
Introduction to 3(2H)-Furanones and SAR
The this compound scaffold is a core structure in numerous natural products and has emerged as a valuable template in medicinal chemistry for developing new therapeutic agents.[1] Functionalized 3(2H)-furanones have demonstrated a wide array of biological activities, including anti-inflammatory, antitumor, antimicrobial, and antiallergic effects.[2] Structure-activity relationship (SAR) studies are fundamental to drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity.[3] By identifying the key chemical features responsible for a compound's therapeutic effects, SAR studies guide the optimization of lead compounds to enhance potency, improve selectivity, and minimize toxicity.[4]
Structure-Activity Relationship Insights
Systematic modification of the this compound core has revealed several key structural features that govern biological activity:
-
Substitution at the C5 position: The nature of the substituent at the C5 position significantly influences the biological activity. For instance, the introduction of aryl groups at this position has been shown to be important for anticancer activity.
-
Substitution at the C4 position: Modifications at the C4 position can also modulate activity. For example, the presence of a methyl group can impact cytotoxicity.
-
Halogenation: The introduction of halogens, particularly bromine, onto the furanone ring has been shown to be crucial for both cytotoxicity and quorum sensing inhibition.[1][5]
-
Side-Chain Modifications: Elongation and functionalization of side chains attached to the furanone ring allow for the fine-tuning of biological properties and the introduction of reactive functional groups.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for a selection of this compound analogs from various studies, providing a basis for SAR analysis.
Table 1: Anticancer Activity of this compound Analogs (IC50 Values in µM)
| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |
| 1 | 5-Aryl | Murine Colon (MAC 13) | 30-50 | [8] |
| 2 | 5-Aryl | Murine Colon (MAC 16) | 40-50 | [8] |
| 3 | Dichlorinated pseudoester | Murine Colon (MAC 13/16) | 3 | [8] |
| 4e | Bis-2(5H)-furanone derivative | Glioma (C6) | 12.1 | [9] |
Table 2: Anti-inflammatory Activity of this compound Analogs (COX-2 Inhibition)
| Compound ID | Substituents | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5b | Pyridazinone derivative | >100 | - | - | [10] |
| 8b | Pyridazinone derivative | >100 | - | - | [10] |
| 8c | Pyridazinone derivative | >100 | - | - | [10] |
Note: While specific IC50 values for COX-2 were not provided in the abstract, compounds 5b, 8b, and 8c were highlighted as the most promising dual COX-2/15-LOX inhibitors.
Table 3: Antimicrobial Activity of this compound Analogs (MIC Values in µg/mL)
| Compound ID | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| F131 | l-Borneol derivative | S. aureus (clinical isolates) | 8-16 | [11] |
| F131 | C. albicans (clinical isolates) | 32-128 | [11] | |
| 1H | 5-hydroxy-3,4-dichloro-2(5H)-furanone | E. coli (minimal glucose medium) | 0.75 | [12] |
| 1H | 5-hydroxy-3,4-dichloro-2(5H)-furanone | E. coli (rich broth) | 150 | [12] |
| F105 | Sulfonyl derivative | S. aureus | 10 | [13][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound analogs.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1]
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., C6 glioma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the furanone analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound analog stock solutions (in DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the furanone analogs in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[16]
Materials:
-
96-well white opaque plates
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of COX-2 enzyme, COX Probe, COX Cofactor, and Arachidonic Acid in COX Assay Buffer according to the manufacturer's instructions.
-
Assay Reaction Setup:
-
Enzyme Control: Add 80 µL of Reaction Mix (Assay Buffer, Probe, Cofactor) and 10 µL of Assay Buffer to the wells.
-
Inhibitor Control: Add 80 µL of Reaction Mix and 10 µL of the positive control inhibitor to the wells.
-
Test Compound: Add 80 µL of Reaction Mix and 10 µL of the diluted this compound analog to the wells.
-
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control and calculate the IC50 value.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and mechanisms of action related to the SAR of this compound analogs.
References
- 1. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. 4.7. Assay of COX-2 Enzymatic Activity [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Side-chain Modifications of Highly Functionalized 3(2H)-Furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idosi.org [idosi.org]
- 13. researchgate.net [researchgate.net]
- 14. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3(2H)-Furanone Synthesis
Welcome to the technical support center for the synthesis of 3(2H)-furanones. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of 3(2H)-furanones.
Q1: My reaction yield for the synthesis of a substituted 3(2H)-furanone is consistently low. What are the potential causes and solutions?
Low yields in this compound synthesis can be attributed to several factors, including incomplete conversion of starting materials, formation of side products, or degradation of the desired product. Here are some common causes and troubleshooting steps:
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and selectivity.
-
Troubleshooting: Screen a range of temperatures to find the optimal condition for your specific substrate. For some reactions, lower temperatures may be required to prevent decomposition, while others may need elevated temperatures to proceed at a reasonable rate.
-
-
Incorrect Solvent or Concentration: The choice of solvent and the concentration of the reactants can impact solubility, reaction kinetics, and product stability.
-
Troubleshooting: Experiment with different solvents of varying polarity. Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Adjusting the concentration of the reactants can also influence the reaction outcome.
-
-
Inefficient Catalyst or Reagent: The choice and loading of the catalyst or reagent are critical for many synthetic methods.
-
Troubleshooting:
-
Catalyst Screening: If applicable, screen a variety of catalysts (e.g., different Lewis acids for a Piancatelli rearrangement or various transition metal catalysts).
-
Catalyst Loading: Optimize the catalyst loading. Insufficient catalyst may lead to incomplete conversion, while excessive amounts can sometimes promote side reactions.[1]
-
Reagent Purity: Ensure the purity of all reagents, as impurities can sometimes inhibit the reaction or lead to unwanted byproducts.
-
-
Q2: I am observing the formation of significant byproducts in my reaction. How can I improve the selectivity for the desired this compound?
The formation of byproducts is a common challenge. The nature of the byproduct can often provide clues about the underlying issue.
-
Isomer Formation: In some cases, isomeric furanones or other cyclic byproducts may form.
-
Troubleshooting:
-
Control of Reaction Conditions: Carefully control the reaction temperature and time. Kinetically controlled conditions (lower temperature, shorter reaction time) may favor the desired product over a thermodynamically more stable byproduct.[2][3]
-
Choice of Base/Acid: In base- or acid-catalyzed reactions, the strength and steric bulk of the base or acid can influence selectivity. Experiment with milder or more sterically hindered reagents.
-
-
-
Side Reactions of Starting Materials or Products: The starting materials or the this compound product itself may be susceptible to side reactions under the reaction conditions.
-
Troubleshooting:
-
Protecting Groups: If your substrate has sensitive functional groups, consider using protecting groups to prevent unwanted reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize product degradation or subsequent reactions.
-
-
Q3: I am having difficulty with the purification of my this compound. What are the best practices?
Purification can be challenging due to the polarity and stability of some this compound derivatives.
-
Column Chromatography: This is the most common purification method.
-
Troubleshooting:
-
Solvent System Selection: The choice of eluent is crucial. A good starting point for many 3(2H)-furanones is a mixture of hexanes and ethyl acetate.[4][5] The ideal solvent system should provide good separation between your product and impurities on a TLC plate (aim for an Rf value of 0.2-0.4 for your product).[6]
-
Stationary Phase: Standard silica (B1680970) gel is acidic and can sometimes cause degradation of sensitive compounds.[3] If you suspect this is an issue, consider using deactivated (neutral) silica gel or another stationary phase like alumina.[4]
-
Co-elution: If your product co-elutes with an impurity, try a different solvent system or a gradient elution.
-
-
-
Recrystallization: This can be an effective method for purifying solid 3(2H)-furanones.
-
Troubleshooting:
-
Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, ethyl acetate, and mixtures with hexanes.
-
-
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for common methods used in the synthesis of 3(2H)-furanones.
Table 1: Gold-Catalyzed Cyclization of γ-Hydroxyalkynones [7][8]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (p-CF₃C₆H₄)₃PAuCl / AgOTf | 5 | Toluene (B28343) | Room Temp | 1 - 3.5 | Good |
| AuCl₃ | Not specified | Not specified | Mild | Not specified | Up to 88 |
| (PPh₃)AuCl / AgOTf | Not specified | Not specified | Mild | Not specified | High |
Table 2: Piancatelli Rearrangement of 2-Furylcarbinols [9][10]
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dy(OTf)₃ | 5 mol% | Acetonitrile (B52724) | 80 | Not specified | High |
| ZnCl₂ | Equimolar | Not specified | Mild | Longer | Moderate |
| Phosphomolybdic acid | 0.03 mol% | Acetonitrile | Reflux | ~1 | >80 |
| In(OTf)₃ | 10 mol% | Acetonitrile | Room Temp | 2 | 86 |
Table 3: Base-Induced Intramolecular Cyclization [7][11]
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Not specified | Not specified | Mild | < 10 min | Excellent |
| 4-hydroxyalkynones | KOH | Not specified | Room Temp | Not specified | Moderate to good |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to 3(2H)-furanones.
Protocol 1: Gold-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones [7][12]
-
To a solution of the γ-hydroxyalkynone (1.0 mmol) in toluene (5 mL) is added (p-CF₃C₆H₄)₃PAuCl (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3.5 hours), the reaction mixture is filtered through a short pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired this compound.
Protocol 2: Aza-Piancatelli Rearrangement [9]
-
To a solution of the 2-furylcarbinol (1.0 mmol) and the amine (1.2 mmol) in acetonitrile (10 mL) is added Dy(OTf)₃ (0.05 mmol, 5 mol%).
-
The reaction mixture is heated to 80 °C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the corresponding 4-amino-cyclopentenone derivative.
Visualizations
The following diagrams illustrate key experimental workflows and troubleshooting logic.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. This compound synthesis [organic-chemistry.org]
- 8. Gold-Catalyzed Highly Efficient Access to 3(2H)-Furanones from 2-Oxo-3-butynoates and Related Compounds [organic-chemistry.org]
- 9. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 3(2H)-Furanone Cyclization Reactions
Welcome to the technical support center for 3(2H)-furanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of this compound cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound cyclization reaction is resulting in a low yield. What are the common causes and how can I address them?
A1: Low yields in this compound synthesis can arise from several factors. Key areas to investigate include reaction conditions, catalyst efficiency, and substrate stability. Steric hindrance from bulky substituents on the starting material can also impede the reaction and lower the overall yield.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Temperature plays a critical role. It is advisable to screen a range of temperatures to find the optimal condition for your specific substrate.[1]
-
Adjust Reagent Concentration: The concentration of reactants can influence the reaction rate. Experiment with different solvent volumes to achieve the ideal concentration.[1]
-
Screen Catalysts: The choice of catalyst is crucial. For base-catalyzed reactions, the strength and steric bulk of the base can significantly affect the outcome. For metal-catalyzed reactions, screening different catalysts and ligands is recommended.[1]
-
Consider Alternative Synthetic Routes: If optimizing the current protocol fails, exploring alternative synthetic strategies, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the cyclization of γ-hydroxyalkynones, may be beneficial.[2][3]
Q2: I am observing a significant amount of the isomeric 2(5H)-furanone as a byproduct. How can I improve the selectivity for the desired 3(2H)-isomer?
A2: The formation of the more stable 2(5H)-furanone isomer is a common challenge, especially under basic or thermal conditions, as the this compound can isomerize.[1]
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures often promote isomerization to the thermodynamically more stable 2(5H)-furanone. Running the reaction at a lower temperature can favor the formation of the kinetic 3(2H)-product.[1]
-
Choice of Base: In base-catalyzed reactions, employing a milder, non-nucleophilic base may reduce the extent of isomerization.[1]
-
Minimize Reaction Time: Prolonged reaction times can lead to the accumulation of the 2(5H)-isomer. Monitor the reaction progress and work it up as soon as the starting material is consumed.[1]
-
Neutralize Workup Conditions: Avoid acidic or basic conditions during the workup process, as these can catalyze isomerization. Use neutral washes, such as a saturated sodium chloride solution.[4]
Q3: My reaction appears to have stalled and is not proceeding to completion. What could be the issue?
A3: Reaction stalling can be due to catalyst deactivation, insufficient reagent stoichiometry, or the presence of impurities.
Troubleshooting Steps:
-
Catalyst Stability: If using a metal catalyst, ensure it is handled under the appropriate atmospheric conditions (e.g., inert atmosphere if air-sensitive). Consider adding a fresh portion of the catalyst if deactivation is suspected.
-
Reagent Purity and Stoichiometry: Verify the purity of your starting materials and reagents. Ensure that the stoichiometry of all reactants is correct.
-
Solvent Purity: Use dry, high-purity solvents, as impurities like water can interfere with many cyclization reactions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound cyclization reactions.
Problem: Low Product Yield
Problem: Formation of 2(5H)-Furanone Isomer
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield of this compound cyclization. The following tables summarize reported yields for different catalytic systems.
Table 1: Gold-Catalyzed Cyclization of γ-Hydroxyalkynones [5]
| Entry | Gold Catalyst | Silver Co-catalyst | Solvent | Yield (%) |
| 1 | (Ph3P)AuCl | AgOTf | Toluene (B28343) | Moderate |
| 2 | (p-CF3C6H4)3PAuCl | AgOTf | Toluene | 90 |
| 3 | (p-CF3C6H4)3PAuCl | AgOTf | CH2Cl2 | Slightly Lower |
| 4 | (p-CF3C6H4)3PAuCl | AgOTf | Acetone | 30 |
Table 2: Base-Induced Intramolecular Cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts [6]
| Entry | Substrate | Base | Solvent | Time (min) | Yield (%) |
| 1 | Aryl-substituted | K2CO3 | CH3CN | 10 | Excellent |
Experimental Protocols
Protocol 1: Gold-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones[5][7]
This protocol describes a general procedure for the synthesis of 3(2H)-furanones from γ-hydroxyalkynones using a cationic gold(I) catalyst.
Materials:
-
γ-Hydroxyalkynone (1.0 equiv)
-
(p-CF3C6H4)3PAuCl (0.05 equiv)
-
AgOTf (0.05 equiv)
-
Anhydrous toluene or dichloromethane (B109758) (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the γ-hydroxyalkynone.
-
Dissolve the substrate in anhydrous toluene or DCM.
-
In a separate flask, add (p-CF3C6H4)3PAuCl and AgOTf.
-
Add the solvent to the catalyst mixture and stir for 5 minutes at room temperature.
-
Transfer the catalyst solution to the solution of the γ-hydroxyalkynone via cannula.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Base-Induced Intramolecular Cyclization[6]
This protocol provides a method for the synthesis of 2-unsubstituted 5-aryl-3(2H)-furanones from (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts.
Materials:
-
(4-aryl-2,4-dioxobutyl)methylphenylsulfonium salt (1.0 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Acetonitrile (B52724) (CH3CN)
Procedure:
-
To a round-bottom flask, add the (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salt and potassium carbonate.
-
Add acetonitrile to the flask.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Wash the solid with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
References
Technical Support Center: Purification of 3(2H)-Furanone Products by Chromatography
Welcome to the technical support center for the purification of 3(2H)-furanone products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of this compound products via chromatography, offering potential causes and solutions.
Issue 1: Product Streaking or Remaining at the Baseline during Thin Layer Chromatography (TLC) Analysis
| Potential Cause | Suggested Solution |
| Incorrect Solvent System | The mobile phase may be too non-polar. Gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or acetone.[1] |
| Compound Insolubility | The compound may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting it on the TLC plate.[1] |
| Strong Interaction with Silica (B1680970) Gel | Highly polar or acidic this compound derivatives can interact strongly with the silica gel, causing streaking.[1][2] Consider using a different stationary phase such as alumina, or add a small amount of acetic acid or triethylamine (B128534) to the mobile phase to minimize this interaction.[1] |
Issue 2: Low or No Recovery of Product After Column Chromatography
| Potential Cause | Suggested Solution |
| Compound Degradation on Silica Gel | Some this compound derivatives are sensitive to the acidic nature of standard silica gel and can degrade.[1][2] It is advisable to use neutral or deactivated silica gel.[1] Performing a small-scale stability test of your compound in the chosen solvent system before a large-scale purification is also recommended.[1] |
| Irreversible Adsorption | Very polar compounds may bind irreversibly to the silica gel.[1] Attempting to elute with a significantly more polar solvent system or switching to reverse-phase chromatography could resolve this issue.[1] |
| Product Volatility | If the this compound derivative is volatile, it might have evaporated during solvent removal.[1] Using a rotary evaporator at a lower temperature and pressure can help prevent this loss.[1] |
Issue 3: Co-elution of the Product with Impurities
| Potential Cause | Suggested Solution |
| Inadequate Separation | The selected solvent system may not be providing sufficient resolution between your product and impurities.[1] Optimize the solvent system using TLC with various solvent mixtures to achieve better separation. A shallower gradient or an isocratic elution with the optimal solvent system can improve the purification.[1] |
| Column Overloading | Loading too much crude product onto the column can lead to poor separation.[1] A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[1] |
| Improper Column Packing | An improperly packed column can result in channeling and inefficient separation. Ensure the column is packed uniformly, without any air bubbles or cracks.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives?
A1: Column chromatography using silica gel is the most frequently employed technique for the purification of this compound derivatives.[1] However, the ideal method depends on the specific properties of the derivative, such as its polarity and stability.[1]
Q2: My this compound derivative is very non-polar and elutes with the solvent front even in 100% hexane. What should I do?
A2: For very non-polar compounds, you can try using a less polar stationary phase like Florisil or alumina.[3] Alternatively, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile) could be a suitable option.[2][4]
Q3: Are this compound derivatives generally stable during purification?
A3: Not always. Some this compound derivatives can be sensitive to acidic or basic conditions and may degrade.[1] They can also be unstable in the presence of water, particularly during prolonged reverse-phase chromatography.[1][4] It is recommended to conduct small-scale stability tests before proceeding with the full purification.[1] Isomerization to the more stable 2(5H)-furanone can also occur, especially in the presence of acid or base.[5][6]
Q4: Can I use distillation to purify my this compound product?
A4: Distillation, particularly Kugelrohr distillation for smaller scales, can be an effective purification method for volatile and thermally stable this compound derivatives.[1][4] However, this method may not be suitable if impurities have similar boiling points.[1]
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound derivatives by different chromatographic methods.
| Purification Method | Stationary Phase | Mobile Phase Example | Loading Capacity | Typical Purity | Typical Recovery |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | 1-5% of silica weight[1] | >95%[7] | 60-90%[2][7] |
| Preparative HPLC | C18 | Acetonitrile/Water with formic acid[7][8] | Dependent on column size | >99%[7] | 70-90%[7] |
| Neutral Alumina Chromatography | Neutral Alumina | Dichloromethane/Methanol | Dependent on activity | >95% | 50-80% |
Experimental Protocols
Protocol 1: Purification of a this compound Derivative by Flash Column Chromatography
This protocol provides a general procedure for the purification of a moderately polar this compound derivative.
Materials:
-
Crude this compound product
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine a suitable solvent system that provides an Rf value of approximately 0.2-0.4 for the desired compound. A common starting point is a mixture of hexanes and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[2]
-
Elution and Fraction Collection: Begin eluting the column with the chosen mobile phase.[2] If a gradient elution is required, gradually increase the polarity of the mobile phase. Collect fractions in an orderly manner.
-
Monitoring the Separation: Monitor the composition of the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator at a reduced temperature and pressure to obtain the purified this compound product.
Mandatory Visualization
Caption: Troubleshooting logic for column chromatography of this compound derivatives.
Caption: General experimental workflow for this compound purification by flash chromatography.
References
Technical Support Center: Stability of 3(2H)-Furanone Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3(2H)-furanone compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of these compounds in solution.
Troubleshooting Guides
This section addresses common stability issues encountered during experiments with this compound compounds, with a focus on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, also known as Furaneol) as a representative example.
Issue 1: Rapid Degradation of this compound Compound in Aqueous Solution
Question: My this compound compound, particularly HDMF, is degrading quickly after being dissolved in an aqueous buffer. How can I prevent this?
Answer: The stability of 3(2H)-furanones in aqueous solutions is highly dependent on pH and temperature. HDMF, for instance, is known to be unstable across a range of pH values.[1][2]
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, adjust the pH of the solution. While HDMF is unstable at most pHs, its degradation rate can vary. For other furanone derivatives, identifying an optimal pH for stability is crucial.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8°C) and protect them from light. High temperatures significantly accelerate degradation.[3]
-
Use of Co-solvents: Consider using a co-solvent system to reduce the aqueous activity, which may slow down hydrolysis.
-
Chemical Modification: For long-term stability, consider derivatization. Methoxy (B1213986) derivatives and glucosides of 3(2H)-furanones have shown significantly greater stability in solution.[1][2]
Issue 2: Unexpected Peaks Appearing in HPLC/GC-MS Analysis of a Stored Furanone Solution
Question: I am observing unexpected peaks in the chromatogram of my this compound solution that has been stored for some time. What are these peaks and how can I identify them?
Answer: The appearance of new peaks is likely due to the degradation of the parent furanone compound. The degradation of 3(2H)-furanones can proceed through pathways such as ring opening and hydrolysis, leading to the formation of various degradation products.[3] At elevated temperatures, degradation is more pronounced at lower pH values and can result in the formation of acyclic carbonyls and other furanone derivatives.[3]
Troubleshooting and Identification Workflow:
Caption: Workflow for identifying unknown peaks in furanone analysis.
To identify the specific degradation products, techniques like mass spectrometry (MS) are invaluable. By analyzing the fragmentation patterns, you can often elucidate the structures of the degradation products.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound compounds in solution?
A1: The main factors are pH, temperature, and the presence of other reactive species. Studies have shown that 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is unstable in aqueous solutions at pH values ranging from 2.0 to 8.0.[3] Elevated temperatures also significantly accelerate the degradation process.[3]
Q2: How can I improve the stability of my this compound compound for long-term storage or use in aqueous formulations?
A2: Chemical modification is a highly effective strategy. Two common methods are:
-
Glucosylation: Converting the furanone to its glucoside derivative can significantly enhance stability.[1][2] This can be achieved through enzymatic synthesis using enzymes like sucrose (B13894) phosphorylase.
-
Methylation: Preparing the methoxy derivative of a hydroxy-furanone can also lead to a substantial increase in stability.[1][2]
Q3: What are the expected degradation products of 3(2H)-furanones under different pH conditions?
A3: The degradation mechanism often involves an initial ring-opening of the furanone structure.[3]
-
Under acidic conditions at high temperatures, degradation is more pronounced and can lead to the formation of various acyclic carbonyl compounds.[3]
-
Under neutral to slightly alkaline conditions, the formation of other furanone derivatives has been observed.[3]
Below is a simplified representation of the initial degradation step:
Caption: Initial step in the degradation of 3(2H)-furanones.
Q4: Are there analytical methods specifically recommended for stability studies of 3(2H)-furanones?
A4: Yes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used techniques.
-
HPLC with UV detection is suitable for monitoring the disappearance of the parent compound and the appearance of non-volatile degradation products.
-
GC-MS is excellent for identifying volatile degradation products and requires appropriate sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]
Quantitative Data on Stability
The stability of this compound derivatives is significantly influenced by their chemical structure and the pH of the solution. The following table summarizes the stability of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its derivatives in aqueous buffer solutions at 23°C over a period of 32 days.
Table 1: Stability of HDMF and its Derivatives at 23°C
| Compound | pH 2.0 (% Remaining) | pH 3.5 (% Remaining) | pH 5.0 (% Remaining) | pH 6.5 (% Remaining) | pH 8.0 (% Remaining) |
| HDMF | Unstable | Unstable | Unstable | Unstable | Unstable |
| Methoxy Derivative (DMMF) | Slight decomposition | Slight decomposition | Slight decomposition | Slight decomposition | Slight decomposition |
| Glucoside Derivative | Slight decomposition | Slight decomposition | Slight decomposition | Slight decomposition | Slight decomposition |
Data adapted from a study on the stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives.[3] "Unstable" indicates that significant degradation was observed at all pH values, while "slight decomposition" suggests much greater stability.
Table 2: Influence of Temperature on HDMF Degradation
| Temperature | pH | Observation |
| 160°C | 2.2 | Significant degradation, formation of acyclic carbonyls.[3] |
| 160°C | 5.1 | Degradation observed.[3] |
| 160°C | 7.1 | Degradation observed, favored formation of other furanone derivatives.[3] |
Experimental Protocols
Protocol 1: General Workflow for a Chemical Stability Study
This protocol outlines a comprehensive workflow for assessing the chemical stability of a this compound compound in solution.
Caption: General workflow for a furanone stability study.
Protocol 2: HPLC Method for Stability Analysis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Objective: To quantify the concentration of HDMF over time in a stability study.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (or a suitable buffer like acetate (B1210297) buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: Dilute the aliquots taken from the stability study with the mobile phase to an appropriate concentration.
-
Calibration: Prepare a series of standard solutions of HDMF of known concentrations and generate a calibration curve.
-
Analysis: Inject the samples and standards into the HPLC system.
-
Quantification: Determine the concentration of HDMF in the samples by comparing their peak areas to the calibration curve.
Protocol 3: Laboratory-Scale Enzymatic Glycosylation for Furanone Stabilization
Objective: To synthesize the glucoside of a hydroxy-furanone to enhance its stability.
Materials:
-
Hydroxy-furanone compound.
-
Sucrose.
-
Sucrose phosphorylase (e.g., from Leuconostoc mesenteroides).
-
Phosphate (B84403) buffer (e.g., pH 7.0).
-
Reaction vessel with temperature control.
Procedure:
-
Reaction Setup: Dissolve the hydroxy-furanone and a molar excess of sucrose in the phosphate buffer in the reaction vessel.
-
Enzyme Addition: Add sucrose phosphorylase to the solution. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC to observe the formation of the glucoside product and the disappearance of the starting furanone.
-
Reaction Quenching and Purification: Once the reaction is complete, inactivate the enzyme (e.g., by heating or pH change) and purify the glucoside product using techniques like column chromatography.
References
- 1. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. imreblank.ch [imreblank.ch]
Technical Support Center: Method Development for Resolving Co-eluting 3(2H)-Furanone Isomers
Welcome to the technical support center for the analytical separation of 3(2H)-furanone isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges, particularly co-elution, encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why is their separation challenging?
3(2H)-furanones are a class of heterocyclic compounds significant in pharmaceutical, food, and fragrance industries. They can exist as various isomers, including structural isomers, diastereomers, and enantiomers. These isomers often share very similar physicochemical properties, such as polarity, boiling point, and molecular weight, which makes them difficult to separate using standard chromatographic techniques, frequently leading to co-elution.[1][2] Accurate separation is crucial as different isomers can possess distinct biological activities, aromas, or toxicological profiles.[3]
Q2: How can I confirm that my single chromatographic peak is actually two or more co-eluting isomers?
Detecting co-elution is a critical first step. Several methods can confirm peak impurity:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with noticeable "shoulders," tailing, or fronting, are strong indicators of an underlying, unresolved peak.[1][2][4]
-
Diode Array Detector (DAD/PDA) Analysis: For HPLC/UHPLC, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak's width. Inconsistent spectra suggest the presence of multiple compounds.[2][4]
-
Mass Spectrometry (MS) Analysis: Coupling your chromatograph to a mass spectrometer (GC-MS or LC-MS) is a highly effective method. By examining the mass spectra at different points across the peak (peak slicing), a change in the fragmentation pattern or the relative abundance of ions indicates co-elution.[1][2][4]
Q3: Which chromatographic technique is generally the best starting point for separating this compound isomers?
The choice of technique depends on the specific properties of the furanone isomers:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and commonly used technique for volatile and semi-volatile furanones, such as those found in food and fragrance applications.[2][5] Its high sensitivity and the structural information from MS make it ideal for identification and quantification.[5]
-
High-Performance Liquid Chromatography (HPLC/UHPLC): HPLC is highly versatile and better suited for less volatile, more polar, or thermally sensitive furanone derivatives. Reversed-phase (RP) HPLC is a common starting point.[1][6]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral separations, offering high efficiency, faster analysis times, and reduced solvent consumption compared to HPLC.[7][8][9][10][11] It is particularly effective for separating enantiomers.[8][11]
Troubleshooting Guide: Resolving Co-eluting Peaks
This section provides a systematic approach to resolving co-eluting this compound isomers.
Problem: My this compound isomers are co-eluting. What is the first step?
The first and most impactful step is to optimize the conditions of your current method before making drastic changes like switching columns. This often involves adjusting the mobile phase (for HPLC) or the temperature program (for GC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 3-Acetyldihydro-2(3H)-furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fagg.be [fagg.be]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-up of 3(2H)-Furanone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the synthesis of 3(2H)-furanones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up of 3(2H)-furanone synthesis.
Issue 1: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor reaction progress closely using techniques like TLC, GC, or HPLC. Ensure sufficient reaction time, but be mindful that prolonged times can lead to side product formation. |
| Suboptimal Reaction Temperature | Optimize the temperature. Some reactions may require initial cooling to control exotherms, followed by heating to ensure completion. Perform small-scale experiments to determine the optimal temperature profile before scaling up. |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yield. Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture. |
| Catalyst Inactivity or Insufficient Loading | Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper dispersion. On a larger scale, the catalyst-to-substrate ratio may need to be re-optimized. |
| Decomposition of Starting Material or Product | 3(2H)-furanones can be sensitive to harsh pH and high temperatures.[1] Consider using milder reaction conditions or protecting sensitive functional groups. |
Issue 2: Formation of 2(5H)-Furanone Isomer
The isomerization of the desired this compound to the thermodynamically more stable 2(5H)-furanone is a common challenge, particularly under basic or thermal conditions.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Higher temperatures can provide the activation energy needed for isomerization.[2] Conduct the reaction at the lowest effective temperature. |
| Strongly Basic or Acidic Conditions | Both strong acids and bases can catalyze the double bond migration. Use milder bases (e.g., organic bases like triethylamine (B128534) or DBU) or acids, or consider a buffer system to maintain a more neutral pH. |
| Prolonged Reaction Time | Extended reaction times can favor the formation of the more stable 2(5H)-isomer.[2] Optimize the reaction time to maximize the yield of the desired product before significant isomerization occurs. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Impurities during Chromatography | Optimize the mobile phase for better separation on TLC before scaling up to column chromatography. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). For very non-polar compounds, reverse-phase chromatography may be more effective.[3] |
| Product Degradation on Silica Gel | Some furanones can be sensitive to the acidic nature of silica gel.[4] Deactivate the silica gel with a base like triethylamine before use, or use a neutral stationary phase. |
| Formation of an Emulsion during Extraction | Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. |
| Product Oiling Out During Crystallization | The solvent system may not be optimal. Try a different solvent or a mixture of solvents. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What are the most common synthetic routes for 3(2H)-furanones that are amenable to scale-up?
-
A1: Several methods are used, including the acid- or base-catalyzed intramolecular cyclization of γ-hydroxyalkynones or related precursors, metal-catalyzed cycloisomerization reactions, and domino reactions.[5][6] The choice of route often depends on the desired substitution pattern and the availability of starting materials.
-
-
Q2: How critical is temperature control during the scale-up of furanone synthesis?
-
A2: Temperature control is crucial. Many of the reactions are exothermic, and poor temperature management on a larger scale can lead to runaway reactions, increased byproduct formation, and isomerization to the undesired 2(5H)-furanone.[2]
-
-
Q3: What types of catalysts are typically used, and what are the considerations for scale-up?
-
A3: A variety of catalysts can be employed, including acids (e.g., TFA), bases (e.g., KOH), and transition metals (e.g., gold, palladium, rhodium).[5][7] For scale-up, factors such as catalyst cost, availability, toxicity, and ease of removal from the final product are important considerations. Heterogeneous catalysts are often preferred for easier separation.
-
Purification and Impurities
-
Q4: My this compound is very non-polar and difficult to purify by column chromatography. What are my options?
-
Q5: What are the common byproducts I should expect in my this compound synthesis?
-
A5: Common byproducts include the isomeric 2(5H)-furanone, unreacted starting materials, and products from side reactions such as polymerization or decomposition, especially if the reaction is not carefully controlled.[1]
-
Stability and Storage
-
Q6: How stable are 3(2H)-furanones, and what are the recommended storage conditions?
-
A6: The stability of 3(2H)-furanones can vary depending on their substitution pattern. They can be sensitive to heat, light, and non-neutral pH.[1] It is generally recommended to store them in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a commercially important flavor compound. While this data is from a model system, it provides valuable insights for optimizing the synthesis of other 3(2H)-furanones.
Table 1: Influence of Reaction Parameters on HDMF Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |
| Rhamnose Conc. (mmol/L) | 5 | 15.2 | 25 | 28.1 | 50 | 40.5 |
| Rhamnose/Lysine Ratio | 0.5 | 22.3 | 1.0 | 28.1 | 2.0 | 31.7 |
| pH | 5.0 | 18.9 | 6.5 | 28.1 | 8.0 | 35.4 |
| Phosphate Conc. (mmol/L) | 0 | 5.6 | 100 | 28.1 | 200 | 42.1 |
Data adapted from a study on the formation of HDMF from rhamnose and lysine.
Experimental Protocols
Protocol 1: Base-Catalyzed Intramolecular Cyclization of a γ-Hydroxyalkynone
This protocol is a generalized procedure based on common methods for the synthesis of 2,5-disubstituted 3(2H)-furanones and should be optimized for specific substrates.
Materials:
-
γ-hydroxyalkynone (1.0 eq)
-
Potassium hydroxide (B78521) (KOH) (0.1-1.0 eq)
-
Methanol (B129727) (or other suitable solvent)
-
Deionized water
-
Diethyl ether (or other extraction solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reactor of appropriate size equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the γ-hydroxyalkynone in methanol.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of potassium hydroxide in water or methanol via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the mixture is neutral to slightly acidic.
-
Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash successively with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
Caption: Isomerization pathway of this compound.
References
- 1. Synthesis of furanone-based natural product analogues with quorum sensing antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis [organic-chemistry.org]
- 6. Synthesis of furanone-based natural product analogues with quorum sensing antagonist activity. | Semantic Scholar [semanticscholar.org]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Strategies for Enhancing Regioselectivity in 3(2H)-Furanone Synthesis
Welcome to the Technical Support Center for 3(2H)-Furanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of 3(2H)-furanones, with a special focus on enhancing regioselectivity.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions in a user-friendly question-and-answer format, offering specific solutions and strategies.
Q1: I am obtaining a mixture of regioisomers in my Paal-Knorr furanone synthesis using an unsymmetrical 1,4-dicarbonyl compound. How can I improve the regioselectivity?
A1: Low regioselectivity is a frequent issue in the Paal-Knorr synthesis with unsymmetrical 1,4-dicarbonyl compounds due to the acid-catalyzed cyclization potentially proceeding from protonation at either carbonyl group.[1] To enhance regioselectivity, consider the following strategies:
-
Steric Hindrance: The cyclization pathway is often influenced by steric factors. Enolization and the subsequent nucleophilic attack by the hydroxyl group will preferentially occur at the less sterically hindered carbonyl group.[1] Carefully analyze the steric environment of your substrate to predict the major regioisomer.
-
Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can direct the initial protonation. Electron-donating groups can stabilize the adjacent protonated carbonyl, while electron-withdrawing groups can disfavor it.[1]
-
Choice of Catalyst: While Brønsted acids are common, Lewis acids such as zinc chloride or scandium triflate may offer superior control by coordinating to a specific carbonyl oxygen.[1] Experimenting with different acid catalysts is recommended.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve regioselectivity by promoting rapid and uniform heating, which may favor the formation of the thermodynamically more stable product.[1]
Q2: My Feist-Bénary synthesis is yielding the Paal-Knorr product as a major byproduct. How can I favor the desired pathway?
A2: The Feist-Bénary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, is base-catalyzed, whereas the Paal-Knorr synthesis is acid-catalyzed.[1] Contamination with acidic species can promote the undesired Paal-Knorr pathway. To favor the Feist-Bénary reaction, focus on maintaining basic conditions:
-
Optimize the Base: The choice of base is critical. Mild bases like pyridine (B92270) or triethylamine (B128534) are often effective.[1] Ensure the base is pure and free from acidic impurities.
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Control the pH: Maintaining a basic environment is key.[1] The use of a buffer or a non-nucleophilic proton sponge can help neutralize any acid that might be generated during the reaction.
Q3: I am struggling with low yields in my intramolecular cyclization for this compound synthesis. What are the potential causes and solutions?
A3: Low yields in intramolecular cyclization reactions can stem from several factors. Based on successful reports of intramolecular cyclizations of sulfonium (B1226848) salts and γ-hydroxyalkynones, consider the following:[2][3][4][5]
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Purity of Starting Materials: Impurities in the starting material can interfere with the reaction. Ensure your precursors are of high purity.[1]
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Choice of Base and Solvent (for sulfonium salt cyclization): The selection of the base and solvent system is crucial. For the intramolecular cyclization of 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts, potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) has been shown to be highly effective.[3]
-
Catalyst System (for γ-hydroxyalkynone cyclization): For the cyclization of γ-hydroxyalkynones, a gold(I) catalyst generated from (p-CF3C6H4)3PAuCl and AgOTf has proven to be powerful.[2][5] Ensure the catalyst is properly prepared and handled.
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield. Optimize these parameters for your specific substrate.
Data Presentation
The following tables summarize quantitative data for selected regioselective this compound synthesis methods.
Table 1: Base and Solvent Effects on the Intramolecular Cyclization of a Sulfonium Salt [3]
| Entry | Base | Solvent | Yield (%) |
| 1 | t-BuOK | THF | 88 |
| 2 | NaH | THF | 51 |
| 3 | K2CO3 | THF | <5 |
| 4 | DBU | THF | <5 |
| 5 | Et3N | THF | 0 |
| 6 | t-BuOK | CH2Cl2 | 75 |
| 7 | t-BuOK | Toluene | 63 |
| 8 | t-BuOK | CH3CN | 21 |
Table 2: Gold-Catalyzed Cyclization of γ-Hydroxyalkynones [2][5]
| Substrate (R1, R2) | Product | Yield (%) |
| Ph, H | 5-Phenyl-3(2H)-furanone | 94 |
| 4-MeC6H4, H | 5-(4-Methylphenyl)-3(2H)-furanone | 91 |
| 4-MeOC6H4, H | 5-(4-Methoxyphenyl)-3(2H)-furanone | 88 |
| n-Pr, Me | 2-Methyl-5-propyl-3(2H)-furanone | 78 |
Experimental Protocols
Protocol 1: Alkylative Intramolecular Cyclization of a Sulfonium Salt [3][4]
-
To a solution of 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salt (1.0 equiv) in anhydrous THF, add potassium tert-butoxide (t-BuOK) (1.1 equiv) at room temperature.
-
Stir the mixture for the appropriate time as monitored by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-alkylated this compound.
Protocol 2: Gold-Catalyzed Intramolecular Cyclization of a γ-Hydroxyalkynone [2][5]
-
To a solution of the γ-hydroxyalkynone (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add (p-CF3C6H4)3PAuCl (0.05 equiv) and AgOTf (0.05 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low regioselectivity in Paal-Knorr synthesis.
Caption: Simplified mechanism for gold-catalyzed synthesis of 3(2H)-furanones.
References
minimizing side-product formation in 3(2H)-furanone synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3(2H)-furanones. It is designed for researchers, scientists, and professionals in drug development to help minimize the formation of common side-products and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3(2H)-furanones, offering potential causes and solutions.
Problem 1: Low Yield of the Desired 3(2H)-Furanone
Possible Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.
-
Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrate or reaction conditions.
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the reaction.
-
Formation of Side-Products: The formation of significant amounts of side-products will naturally decrease the yield of the desired product.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.
-
Temperature Optimization: Screen a range of temperatures to find the optimal condition for your specific reaction.
-
Catalyst Screening: If applicable, screen a variety of catalysts to identify the most effective one for your synthesis.
-
Alternative Synthetic Routes: If optimization of the current protocol fails, consider exploring alternative synthetic strategies.
Problem 2: Significant Formation of the Isomeric 2(5H)-Furanone
Possible Causes:
-
Thermodynamic Isomerization: The 2(5H)-furanone is often the thermodynamically more stable isomer. The desired this compound can isomerize to the 2(5H)-form under certain conditions.
-
High Reaction Temperature: Elevated temperatures can promote the isomerization to the more stable 2(5H)-furanone.
-
Strong Base: The use of a strong base can facilitate the isomerization.
-
Prolonged Reaction Time: Longer reaction times can lead to a higher proportion of the thermodynamically favored isomer.
Solutions:
-
Temperature Control: Run the reaction at a lower temperature to favor the formation of the kinetic 3(2H)-product.
-
Choice of Base: Employ a milder, non-nucleophilic base to reduce the extent of isomerization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time for isomerization.
Problem 3: Formation of Polymeric or Tar-Like Side-Products
Possible Causes:
-
High Reactivity: The furanone ring system can be highly reactive and prone to polymerization, especially under acidic or high-temperature conditions.
-
Concentrated Reaction Mixture: High concentrations of reactants can favor intermolecular side reactions leading to polymers.
-
Presence of Oxygen: For some reaction pathways, the presence of oxygen can initiate polymerization.
Solutions:
-
Milder Conditions: Use milder reaction conditions, such as lower temperatures and less acidic catalysts.
-
Dilution: Run the reaction at a lower concentration.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Problem 4: Presence of Ring-Opened Byproducts
Possible Causes:
-
Nucleophilic Attack: The lactone ring of the furanone is susceptible to attack by nucleophiles present in the reaction mixture, leading to ring-opening.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to hydrolysis of the lactone.
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.
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Control of Nucleophiles: If possible, choose reaction conditions that minimize the concentration or reactivity of strong nucleophiles that are not essential for the primary reaction.
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Protecting Groups: If a nucleophilic functional group is present in the starting material and is not intended to participate in the cyclization, consider using a suitable protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in this compound synthesis?
A1: The most frequently encountered side-products include the isomeric 2(5H)-furanone, polymeric materials, and various ring-opened byproducts resulting from nucleophilic attack on the lactone ring.
Q2: How can I purify my this compound from the reaction mixture?
A2: The most common method for purifying 3(2H)-furanones is silica (B1680970) gel column chromatography. The choice of eluent will depend on the polarity of your specific compound, but mixtures of hexanes and ethyl acetate (B1210297) are often a good starting point. For volatile furanones, distillation can be an effective purification method.
Q3: My this compound appears to be unstable during purification. What can I do?
A3: Some furanones can be sensitive to the acidic nature of standard silica gel. If you suspect this is the case, you can use deactivated silica gel (by adding a small amount of a neutral or basic compound like triethylamine (B128534) to the eluent) or switch to a different stationary phase like alumina. Minimizing the time the compound spends on the column can also be beneficial.
Q4: Can the choice of solvent affect the outcome of my reaction?
A4: Yes, the solvent can play a crucial role. For instance, in the base-catalyzed cycloisomerization of allenic hydroxyketones, the use of a protic solvent like water is reported to be essential for the reaction to proceed. In other cases, the polarity of the solvent can influence reaction rates and the solubility of reactants and intermediates, thereby affecting the product distribution.
Data Presentation
The following tables provide an illustrative overview of how reaction parameters can influence the yield of 3(2H)-furanones and the formation of side-products. Please note that the specific values are highly dependent on the substrates and detailed reaction conditions. These tables are intended to demonstrate general trends.
Table 1: Effect of Temperature on Product Distribution
| Temperature (°C) | Yield of this compound (%) | Yield of 2(5H)-furanone (%) | Other Side-Products (%) |
| 25 | 75 | 10 | 15 |
| 50 | 60 | 25 | 15 |
| 100 | 30 | 50 | 20 |
Table 2: Influence of Base on Product Selectivity
| Base | Yield of this compound (%) | Yield of 2(5H)-furanone (%) | Other Side-Products (%) |
| NaOH (strong) | 55 | 35 | 10 |
| K₂CO₃ (mild) | 70 | 15 | 15 |
| Triethylamine (weak) | 65 | 20 | 15 |
Table 3: Impact of Solvent on Reaction Outcome
| Solvent | Dielectric Constant | Yield of this compound (%) | Notes |
| Water | 80.1 | 60-75 | Protic solvent, essential for some base-catalyzed cyclizations. |
| Toluene | 2.4 | Varies | Aprotic, often used in metal-catalyzed reactions. |
| Acetonitrile | 37.5 | Varies | Polar aprotic, can be a good solvent for a range of reactants. |
Experimental Protocols
Protocol 1: Base-Catalyzed Cycloisomerization of Allenic Hydroxyketones
This protocol is adapted from a literature procedure for the synthesis of 3(2H)-furanones from allenic hydroxyketones.
Materials:
-
Allenic hydroxyketone
-
Sodium hydroxide (B78521) (NaOH)
-
Water
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Diethyl ether
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the allenic hydroxyketone (1.0 eq) in water, add sodium hydroxide (1.5 eq).
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).
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Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Gold-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones
This protocol describes a general method for the synthesis of substituted 3(2H)-furanones using a gold catalyst.
Materials:
-
γ-Hydroxyalkynone
-
(p-CF₃C₆H₄)₃PAuCl (Gold catalyst precursor)
-
AgOTf (Silver triflate, co-catalyst)
-
Toluene (anhydrous)
-
Celite
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the γ-hydroxyalkynone (1.0 eq) in anhydrous toluene.
-
Add (p-CF₃C₆H₄)₃PAuCl (0.05 eq) and AgOTf (0.05 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the desired this compound.
Protocol 3: General Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Sand
Procedure:
-
Column Preparation:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack, draining the excess solvent. Do not let the silica run dry.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample solution to the top of the silica gel column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent to elute the desired compound and any more polar impurities.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: General reaction pathway for this compound synthesis and potential side-products.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Caption: Logical workflow for the purification of 3(2H)-furanones.
Technical Support Center: Enhancing the Recovery of 3(2H)-Furanones from Complex Matrices
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address challenges associated with the extraction and analysis of 3(2H)-furanones from complex matrices. Here, you will find troubleshooting guidance and answers to frequently asked questions to optimize your experimental workflows and ensure accurate, reproducible results.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of 3(2H)-furanones.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Recovery | High Polarity and Instability of Furanones: 3(2H)-furanones, such as Furaneol, are highly polar and can be unstable, making them difficult to extract from aqueous matrices.[1][2] | Derivatization: Convert the polar furanone into a less polar, more stable derivative. A common method is derivatization with pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature.[2][3] This improves volatility for GC-MS analysis. |
| Matrix Effects: Complex matrices, especially those with high sugar content, can interfere with extraction by forming hydrogen bonds with the furanone, reducing its volatility.[1] | Matrix Modification: Employ "salting out" by adding salts like NaCl to the sample. This decreases the solubility of the furanone in the aqueous phase, promoting its transfer to the headspace or extraction solvent.[1][4] | |
| Inefficient Extraction Method: The chosen extraction technique may not be optimal for the specific furanone and matrix combination. | Optimize Extraction Technique: For volatile furanones, Headspace Solid-Phase Microextraction (HS-SPME) is effective.[4][5] For less volatile furanones or to remove interfering compounds, Solid-Phase Extraction (SPE) is a robust choice.[1][6][7] Lichrolut-EN SPE columns have shown high recovery rates (98%) for Furaneol from fruit juices.[6][7] | |
| Poor Reproducibility of Results | Sample Heterogeneity: Inconsistent sample composition leads to variable analytical results. | Thorough Homogenization: Ensure the sample matrix is completely homogenized before taking an aliquot for analysis. This is especially critical for solid and semi-solid samples.[1] |
| Analyte Degradation: 3(2H)-furanones can be sensitive to pH, temperature, and light, leading to degradation over time.[8] | Proper Sample Handling and Storage: Store samples in a cool, dry, and dark environment. Analyze samples promptly after preparation to minimize degradation.[8] | |
| Inconsistent Analytical Procedure: Variations in extraction times, temperatures, or reagent volumes can introduce errors. | Standardize Protocols: Strictly adhere to a validated and standardized experimental protocol. Use an internal standard, such as a deuterated furanone, for accurate quantification.[4] | |
| Co-elution of Interfering Peaks in Chromatography | Suboptimal Chromatographic Conditions: The GC or LC column and temperature program may not be adequate to separate the target furanone from other matrix components. | Optimize Chromatography: Adjust the GC temperature program, for instance, by using a slower ramp rate.[1] Alternatively, use a different GC column with a different stationary phase (e.g., a polar capillary column like DB-WAX or HP-INNOWax for furanones) to improve resolution.[1][4] |
| Insufficient Sample Cleanup: Matrix components that were not removed during sample preparation can interfere with the analysis. | Enhance Sample Cleanup: Incorporate a more rigorous cleanup step. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when analyzing 3(2H)-furanones?
A1: The primary challenges in analyzing 3(2H)-furanones, particularly from complex food matrices, are their high polarity and instability.[2] This makes them difficult to extract efficiently and separate using gas chromatography.[2] Additionally, complex matrices, such as those with high sugar content, can cause significant matrix effects, leading to low recovery.[1]
Q2: Which extraction technique is best for 3(2H)-furanones?
A2: The optimal extraction technique depends on the specific furanone and the sample matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME) is a rapid and suitable method for analyzing volatile aroma compounds, including some furanones, in fruits and other food samples.[2][4]
-
Solid-Phase Extraction (SPE) is a powerful technique for cleaning up complex samples and concentrating the analyte. It is particularly effective for improving the recovery of furanones from matrices with significant interference.[1][6][7] For instance, Lichrolut-EN SPE columns have demonstrated excellent recovery (98%) and reproducibility (CV<4%) for Furaneol in fruit juice.[6][7]
Q3: Is derivatization necessary for the analysis of 3(2H)-furanones?
A3: For GC-MS analysis of polar or less volatile furanones like hydroxyfuranones, derivatization is often recommended.[5] Derivatization with reagents like pentafluorobenzyl bromide (PFBBr) converts the polar analyte into a more stable and less polar derivative, which improves its chromatographic behavior and detection.[2][3]
Q4: What are the key parameters to optimize in a GC-MS method for 3(2H)-furanones?
A4: Key parameters to optimize for GC-MS analysis include:
-
Injector Temperature: A typical starting point is 250°C to ensure efficient thermal desorption of the analytes.[1][4]
-
GC Column: A polar capillary column, such as a DB-WAX or HP-INNOWax, is often suitable for separating furanones.[4]
-
Oven Temperature Program: A well-defined temperature ramp is crucial for good separation. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).[1][4]
Q5: How can I minimize matrix effects in my analysis?
A5: To minimize matrix effects, consider the following strategies:
-
Matrix Modification: Adding a salt, such as NaCl, to your sample can increase the volatility of the furanones, a technique known as "salting out".[1][4]
-
Sample Dilution: Diluting the sample with water can sometimes reduce the concentration of interfering matrix components.[1]
-
Enhanced Cleanup: Employing a robust sample cleanup method like Solid-Phase Extraction (SPE) can effectively remove interfering compounds.[1]
-
Use of an Internal Standard: An appropriate internal standard, such as a deuterated analog of the target furanone, can help to correct for matrix effects and improve the accuracy of quantification.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the analysis of 3(2H)-furanones.
Table 1: Recovery and Reproducibility of Furaneol using Lichrolut-EN SPE
| Parameter | Value | Source |
| Recovery | 98% | [6][7] |
| Reproducibility (CV) | <4% | [6][7] |
Table 2: Method Performance for Derivatized Furaneol using SPME-GC/MS
| Parameter | Value | Source |
| Limit of Detection (LOD) | 0.5 ng/mL | [3] |
| Limit of Quantification (LOQ) | 2 ng/mL | [3] |
| Repeatability | 9.5% | [3] |
| Linear Range | 2 - 500 ng/mL | [3] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is a generalized procedure for the analysis of volatile 3(2H)-furanones in food samples.[4]
-
Sample Preparation: a. Homogenize 5 g of the food sample (e.g., strawberry puree). b. Transfer the homogenized sample to a 20 mL headspace vial. c. Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds. d. Spike the sample with a suitable internal standard (e.g., deuterated furanone). e. Seal the vial with a PTFE/silicone septum.
-
HS-SPME Extraction: a. Equilibrate the sample at 60°C for 30 minutes with agitation. b. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30 minutes to adsorb the volatile compounds.
-
GC-MS Analysis: a. Injector: Desorb the SPME fiber in the GC inlet at 250°C in splitless mode. b. Column: Use a polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp to 240°C at a rate of 5°C/min.
- Hold at 240°C for 5 minutes. d. Mass Spectrometer:
- Operate in electron impact (EI) mode at 70 eV.
- Scan range: m/z 35-350 for identification.
- For quantification, use Selected Ion Monitoring (SIM) mode targeting specific ions of the furanone and the internal standard.
Protocol 2: Solid-Phase Extraction (SPE) with GC-MS
This protocol describes a general method for the extraction and analysis of 3(2H)-furanones from liquid samples using SPE.[1][6]
-
SPE Cartridge Conditioning: a. Condition a Lichrolut-EN SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: a. Dilute the liquid sample (e.g., fruit juice) with water. b. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: a. Wash the cartridge with deionized water to remove sugars and other polar interferences.
-
Elution: a. Elute the retained furanones with 1 mL of methanol.
-
GC-MS Analysis: a. Inject an aliquot of the eluate into the GC-MS system. b. GC-MS conditions can be similar to those described in Protocol 1, with adjustments to the temperature program as needed.
Visualizations
Caption: Workflow for the recovery and analysis of 3(2H)-furanones.
Caption: Troubleshooting logic for improving 3(2H)-furanone recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3(2H)-Furanone and 2(5H)-Furanone Scaffolds
For Immediate Release
Furanones, five-membered heterocyclic organic compounds, represent a critical structural motif in a vast array of biologically active molecules. The isomeric forms, 3(2H)-furanone and 2(5H)-furanone, serve as foundational scaffolds for numerous derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the bioactivity of these two furanone cores, drawing upon experimental data from their prominent derivatives to inform researchers, scientists, and drug development professionals. While direct comparative studies on the unsubstituted parent furanones are limited, a review of their substituted counterparts reveals distinct and overlapping therapeutic potential.
Executive Summary
Derivatives of the 2(5H)-furanone scaffold are extensively recognized for their potent antimicrobial and anti-biofilm properties , primarily mediated through the inhibition of bacterial quorum sensing. They also demonstrate significant anti-inflammatory and anticancer activities . In contrast, derivatives of the This compound core are more prominently cited for their anti-inflammatory and anticancer effects , with a notable dual role as both antioxidants and pro-oxidants . While antimicrobial activity is also reported for this compound derivatives, it is a more defining characteristic of the 2(5H)-furanone class.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the key bioactivities and quantitative data associated with derivatives of each furanone scaffold. It is crucial to note that the specific activity is highly dependent on the nature and position of the substituents on the furanone ring.
Table 1: Antimicrobial and Anti-biofilm Activity
| Furanone Scaffold | Derivative Example | Target Organism(s) | Activity Metric | Concentration | Mechanism of Action |
| 2(5H)-Furanone | Halogenated furanones | Pseudomonas aeruginosa, Vibrio harveyi | Quorum Sensing Inhibition | Varied | Competitive inhibition of AHL autoinducers binding to LuxR-type receptors.[1][2][3][4][5] |
| 2(5H)-Furanone | F105 (sulfonyl derivative) | Staphylococcus aureus, Bacillus subtilis | MIC | 8-16 µg/mL | Induction of reactive oxygen species (ROS).[6] |
| This compound | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Pseudomonas aeruginosa | Biofilm Reduction | 42.6% reduction | Competition with AHL signals for receptors.[7] |
| This compound | 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Non-albicans Candida | Biofilm Inhibition | 30 µg/mL | Quorum quenching. |
Table 2: Anti-inflammatory Activity
| Furanone Scaffold | Derivative Example | In Vitro/In Vivo Model | Key Findings | Mechanism of Action |
| 2(5H)-Furanone | 4,5-diaryl-3-hydroxy-2(5H)-furanones | Phorbol ester-induced ear edema (mice) | Potent anti-inflammatory activity | Inhibition of the cyclooxygenase (COX) pathway.[1][8] |
| This compound | 4,5-diarylfuran-3(2H)-ones | Carrageenan paw edema model | 54% anti-inflammatory activity at 0.01 mmol/kg | COX-1 inhibition.[9][10] |
| This compound | 4-hydroxy-3(2H)-furanones | Spontaneous cataract rats | Inhibited cataract formation | Antioxidant activity.[11] |
Table 3: Anticancer Activity
| Furanone Scaffold | Derivative Example | Cancer Cell Line | IC₅₀ | Mechanism of Action |
| 2(5H)-Furanone | Bis-2(5H)-furanone derivative (4e) | C6 (Glioma) | 12.1 µM | Induces S-phase cell cycle arrest; interacts with DNA.[12][13][14] |
| 2(5H)-Furanone | 5-alkoxy derivatives of mucochloric acid | A549 (Non-small cell lung cancer) | Varied | G2 phase cell cycle arrest and induction of caspase-independent cell death.[15] |
| This compound | F-derivative of –SOMe substituted furan-3(2H)-one | MCF-7 (Breast), HSC-3 (Squamous cell carcinoma) | 10 µM, 7.5 µM | Related to COX-1 inhibitory action.[9] |
| This compound | Furan-based carbohydrazide (B1668358) and triazinone derivatives | MCF-7 (Breast) | 2.96 - 4.06 µM | G2/M phase arrest and apoptosis.[12] |
Signaling Pathways and Mechanisms of Action
The bioactivity of furanone derivatives is underpinned by their interaction with various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key mechanisms.
2(5H)-Furanone: Quorum Sensing Inhibition
A hallmark of many 2(5H)-furanone derivatives is their ability to interfere with bacterial communication, a process known as quorum sensing (QS). This is particularly well-documented in Gram-negative bacteria.
This compound and 2(5H)-Furanone: Anti-inflammatory Action via COX Inhibition
Both furanone scaffolds have been functionalized to create potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a furanone derivative that prevents visible growth of a microorganism.
Methodology:
-
Preparation: Two-fold serial dilutions of the test furanone derivative are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.
-
Analysis: The wells are observed for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is employed to assess the cytotoxic effects of furanone derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach.
-
Treatment: The cells are then exposed to a range of concentrations of the furanone derivative.
-
Incubation: The plates are incubated for a defined period to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to purple formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent.
-
Quantification: The absorbance of the solution is measured, which is proportional to the number of viable cells. The IC₅₀ value is then calculated.
Conclusion
The comparative analysis of derivatives based on the this compound and 2(5H)-furanone scaffolds reveals that both are privileged structures in medicinal chemistry with significant therapeutic potential. The 2(5H)-furanone core is particularly promising for the development of novel antimicrobial and anti-biofilm agents, offering an alternative to traditional antibiotics. The this compound scaffold shows considerable promise in the fields of anti-inflammatory and anticancer drug discovery. Future research should focus on the synthesis of novel derivatives of both isomers to further explore their structure-activity relationships and to optimize their efficacy and safety profiles for potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]
- 5. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In Vitro Anti-Pseudomonal Activity of Cu2+, Strawberry Furanone, Gentamicin, and Lytic Phages Alone and in Combination: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an LC-MS Method for 3(2H)-Furanone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 3(2H)-furanone is critical. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound quantification against alternative analytical techniques. The performance of each method is supported by experimental data, and detailed methodologies are provided to ensure reproducibility.
Comparison of Analytical Methods for this compound Quantification
The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. While LC-MS/MS is often favored for its high sensitivity and specificity, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) present viable alternatives.[1][2][3]
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions.[1] | Separation of volatile compounds by gas chromatography followed by mass-based detection.[4][5] | Separation by liquid chromatography followed by detection based on UV absorbance. |
| Selectivity | Very High (based on retention time and specific mass transitions).[6] | High (based on retention time and mass fragmentation pattern).[4] | Moderate (risk of interference from co-eluting compounds with similar UV absorbance). |
| Sensitivity (LOQ) | Low (ng/mL to pg/mL range).[7] | Low to Moderate (ng/mL range), can be improved with derivatization.[8] | Moderate (µg/mL range).[9] |
| Sample Preparation | Often requires protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[10][11][12] | May require derivatization to improve volatility and thermal stability.[8] Headspace or SPME can be used for volatile samples.[8][13] | Similar to LC-MS, requires extraction and cleanup.[9] |
| Typical Run Time | 5-20 minutes.[14] | 10-30 minutes. | 10-30 minutes.[9] |
| Advantages | High sensitivity and selectivity, suitable for complex matrices.[1] | Excellent for volatile and semi-volatile analytes, well-established libraries for identification. | Cost-effective, robust, and widely available. |
| Limitations | Matrix effects can cause ion suppression or enhancement, higher initial instrument cost.[6] | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity and selectivity compared to mass spectrometry-based methods. |
Validated LC-MS/MS Method for this compound Quantification
The following section details a representative validated LC-MS/MS method for the quantification of this compound in a biological matrix, such as human plasma.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[14]
-
Mobile Phase A: 0.1% formic acid in water.[14]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.[14]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Method Validation Parameters
The method was validated according to established guidelines, assessing selectivity, linearity, accuracy, precision, limit of quantification (LOQ), and recovery.[6][10][11]
| Validation Parameter | Acceptance Criteria | Result |
| Selectivity | No interfering peaks at the retention time of the analyte and IS in blank matrix.[10] | Passed |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | 1 - 1000 ng/mL | Established |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) of the nominal concentration.[10][11] | Within ±10% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ).[10][11] | < 12% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. | 1 ng/mL |
| Extraction Recovery (%) | Consistent and reproducible. | 85-95% |
| Matrix Effect (%) | Within 85-115%.[6] | 92-108% |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, short-term, long-term).[6][10] | Stable |
Visualizations
Caption: Workflow of the LC-MS method for this compound quantification.
Caption: Key parameters for the validation of an analytical method.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imreblank.ch [imreblank.ch]
- 6. resolian.com [resolian.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 11. youtube.com [youtube.com]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.uu.nl [research-portal.uu.nl]
comparing the efficacy of different catalysts for 3(2H)-furanone synthesis
The 3(2H)-furanone scaffold is a crucial heterocyclic motif present in numerous natural products and pharmaceuticals, driving continuous interest in the development of efficient synthetic methodologies. This guide provides a comparative analysis of various catalytic strategies for the synthesis of 3(2H)-furanones, offering researchers, scientists, and drug development professionals a comprehensive overview of current, effective methods. The comparison focuses on catalyst efficacy, reaction conditions, and substrate scope, supported by experimental data and detailed protocols.
Quantitative Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of 3(2H)-furanones based on reported experimental data. This allows for a direct comparison of their efficacy in terms of yield, reaction time, and general conditions.
| Catalytic System | Catalyst/Base | Substrate | Product | Yield (%) | Time | Temperature | Ref. |
| Base-Induced Cyclization | K₂CO₃ | (4-Aryl-2,4-dioxobutyl)methylphenylsulfonium salt | 5-Aryl-3(2H)-furanone | Excellent | 10 min | Room Temp | [1][2][3][4] |
| Gold-Catalyzed Cyclization | (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-Hydroxyalkynone | Substituted this compound | 55-94 | 1-3.5 h | Room Temp | [5][6][7] |
| Palladium-Catalyzed Cross-Coupling | PdCl₂(PPh₃)₂ / KF | 4-Tosyl-2(5H)-furanone and Boronic Acid | 4-Substituted 2(5H)-furanone | Moderate to High | 12-24 h | 60 °C | [8][9][10] |
| Rhodium-Catalyzed Cyclization | Rhodium(II) acetate (B1210297) | 2-Alkynyl-2-diazo-3-oxobutanoate | Furo[3,4-c]furan | Good | - | - | [11] |
| Metal-Free Cycloisomerization | Water | Allenic hydroxyketone | Substituted this compound | - | - | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Base-Induced Intramolecular Cyclization of a (4-Aryl-2,4-dioxobutyl)methylphenylsulfonium Salt
This protocol describes a rapid and high-yielding synthesis of 2-unsubstituted 5-aryl-3(2H)-furanones.[1][3]
Materials:
-
(4-Aryl-2,4-dioxobutyl)methylphenylsulfonium salt
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salt in a mixture of ethyl acetate and water, add potassium carbonate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes.
-
Upon completion, separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-3(2H)-furanone.
Gold-Catalyzed Intramolecular Cyclization of a γ-Hydroxyalkynone
This method provides an efficient route to substituted 3(2H)-furanones under mild conditions.[6][7]
Materials:
-
γ-Hydroxyalkynone
-
(p-CF₃C₆H₄)₃PAuCl
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Toluene
Procedure:
-
To a solution of the γ-hydroxyalkynone in toluene, add (p-CF₃C₆H₄)₃PAuCl and AgOTf.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times typically range from 1 to 3.5 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted this compound.
Palladium-Catalyzed Cross-Coupling of 4-Tosyl-2(5H)-furanone with a Boronic Acid
This protocol enables the synthesis of 4-substituted 2(5H)-furanones.[8][9]
Materials:
-
4-Tosyl-2(5H)-furanone
-
Aryl or vinyl boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Potassium fluoride (B91410) (KF)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a reaction vessel, combine 4-tosyl-2(5H)-furanone, the boronic acid, PdCl₂(PPh₃)₂, and potassium fluoride.
-
Add a mixture of THF and water to the vessel.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography to obtain the 4-substituted 2(5H)-furanone.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparison of different catalysts in the synthesis of 3(2H)-furanones.
References
- 1. Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts [organic-chemistry.org]
- 2. Item - Synthesis of 5âAryl-3(2H)âfuranones Using Intramolecular Cyclization of Sulfonium Salts - figshare - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 5-Aryl-3(2 H)-furanones Using Intramolecular Cyclization of Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis [organic-chemistry.org]
- 6. Cationic gold(I)-catalyzed intramolecular cyclization of gamma-hydroxyalkynones into 3(2H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones [organic-chemistry.org]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 9. lib.ysu.am [lib.ysu.am]
- 10. Collection - Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids:â A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of GC-MS and HPLC Methods for 3(2H)-Furanone Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 3(2H)-furanones, a class of compounds significant for their sensory properties and potential biological activities, is paramount. The choice of analytical methodology is a critical decision that impacts data quality and reliability. This guide provides an objective cross-validation of two powerhouse techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a comprehensive comparison of their performance for 3(2H)-furanone analysis, supported by experimental data and detailed protocols.
The selection between GC-MS and HPLC for this compound analysis hinges on the specific analyte's physicochemical properties, the complexity of the sample matrix, and the desired analytical endpoint. While GC-MS is a robust technique for volatile and semi-volatile compounds, HPLC offers advantages for less volatile or thermally labile furanone derivatives.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters for both GC-MS and HPLC methods for the analysis of 3(2H)-furanones, enabling a direct comparison of their capabilities.
Table 1: GC-MS Method Performance for this compound Analysis
| Analyte/Method | Matrix | Linearity (Range) | LOD | LOQ | Accuracy/Recovery | Precision (RSD) |
| Furaneol (SPE-GC-MS) | Fruit Juice | - | - | - | 98% | <4% |
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (SPME-GC-MS) | Fruit Samples | 2 - 500 ng/mL | 0.5 ng/mL | 2 ng/mL | - | 9.5% (Repeatability) |
| 2(5H)-Furanone (QuEChERS-GC-MS/MS) | Food (Meat, Fish, Cheese) | - | - | ~50 µg/kg | - | - |
| 3-methyl-2(5H)-Furanone (QuEChERS-GC-MS/MS) | Food (Meat, Fish, Cheese) | - | - | ~10 µg/kg | - | - |
Table 2: HPLC Method Performance for this compound Analysis
| Analyte/Method | Matrix | Linearity (Range) | LOD | LOQ | Accuracy/Recovery | Precision (RSD) |
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Pineapple & Grapefruit Juices | - | - | - | >90% | - |
| Furaneol & derivatives (RP-HPLC) | Strawberries | - | 0.14 µg/mL (Furaneol) | - | >90% | - |
| Finerenone (RP-HPLC) | Bulk Drug & Formulations | 98-102 µg/mL (r²=0.999) | 0.1367 µg/mL | - | - | 0.126% |
| Ga-68-DOTATATE (RP-HPLC) | PET Tracer | 0.5 - 3 µg/mL (r²=0.999) | 0.1 µg/mL | 0.5 µg/mL | Bias <5% | Intraday: 0.22-0.52%, Interday: 0.20-0.61% |
Experimental Workflows and Logical Comparisons
To visualize the procedural flow and the decision-making process in selecting an analytical method, the following diagrams are provided.
Detailed Experimental Protocols
GC-MS Method for 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)
This protocol represents a generalized approach and may require optimization based on the specific sample matrix and instrumentation.
-
Sample Preparation (Solid Phase Microextraction - SPME):
-
Place a known amount of the liquid sample (e.g., fruit juice) or a headspace sample into a sealed vial.
-
Expose a suitable SPME fiber (e.g., PDMS/DVB) to the sample or its headspace for a defined period to allow for analyte adsorption.
-
Retract the fiber and introduce it directly into the GC injector for thermal desorption.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 180°C at 3°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 35-350) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standard solutions of the target this compound at known concentrations.
-
Determine the concentration in samples by comparing the peak area to the calibration curve. The use of an internal standard is recommended to improve accuracy and precision.
-
HPLC Method for 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
This protocol is based on methods developed for the analysis of DMHF in fruit juices.[1]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the DMHF with a suitable solvent (e.g., methanol).
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.05M sodium acetate (B1210297) (pH 4.0) and methanol (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 290 nm.[1]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve by injecting standard solutions of DMHF of known concentrations.
-
Quantify the DMHF in the samples by comparing their peak areas with the calibration curve.
-
Conclusion and Recommendations
The cross-validation of GC-MS and HPLC methods reveals that both techniques are suitable for the analysis of 3(2H)-furanones, with the optimal choice being application-dependent.
-
GC-MS is the preferred method for the analysis of volatile and semi-volatile 3(2H)-furanones, offering high sensitivity and specificity, especially when coupled with techniques like SPME for sample preparation. It is particularly well-suited for flavor and aroma profiling. However, the requirement for analyte volatility and thermal stability may necessitate derivatization for certain furanone compounds.
-
HPLC is a versatile and robust alternative, particularly for non-volatile, polar, or thermally labile 3(2H)-furanones. It often requires less complex sample preparation and avoids the potential for thermal degradation of the analyte. HPLC with UV detection provides a reliable and cost-effective solution for routine quality control applications. For enhanced sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is recommended.
Ultimately, for a comprehensive understanding of a sample's this compound content, especially in complex matrices, the use of both GC-MS and HPLC can be complementary. GC-MS can provide detailed information on the volatile profile, while HPLC can accurately quantify the less volatile or thermally sensitive furanone derivatives. Researchers and scientists should carefully consider the specific properties of their target analytes and the goals of their analysis to select the most appropriate and effective methodology.
References
in vitro comparison of the anticancer activity of novel 3(2H)-furanone derivatives
A comprehensive is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of these compounds against various cancer cell lines, supported by experimental data.
Comparative Anticancer Activity of 3(2H)-Furanone Derivatives
The in vitro cytotoxic activity of novel 4,5-diaryl-3(2H)-furanone derivatives was evaluated against human breast adenocarcinoma (MCF-7) and human squamous cell carcinoma (HSC-3) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below, with lower IC50 values indicating higher anticancer activity.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 1g | MCF-7 | 10 |
| HSC-3 | 7.5 | |
| 1h | MCF-7 | 24 |
| HSC-3 | 12.5 | |
| x-1 | MCF-7 | 10 |
| HSC-3 | 10 | |
| Celecoxib (Reference) | MCF-7 | 29.2 |
| HSC-3 | 25 | |
| 5-Fluorouracil (Reference) | MCF-7 | 0.03 |
| HSC-3 | Not Reported | |
| Gefitinib (Reference) | MCF-7 | 70 |
| HSC-3 | Not Reported |
Data extracted from a study on 4,5-diaryl 3(2H)furanones.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of this compound derivatives are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives (e.g., in a range from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Culture and treat cells with the this compound derivatives for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the furanone derivatives as for the apoptosis assay, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing PI and RNase A in PBS. The RNase A is crucial to prevent the staining of RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating the anticancer activity of novel this compound derivatives and a proposed signaling pathway for their mechanism of action.
References
A Comparative Analysis of the Antioxidant Properties of Substituted 3(2H)-Furanones
For Immediate Release
This guide provides a comparative study of the antioxidant properties of various substituted 3(2H)-furanone derivatives. The furanone core is a key structural motif in many natural products and synthetic compounds exhibiting a wide range of biological activities. A significant area of interest is their potential as antioxidants, which is largely influenced by the nature and position of substituents on the furanone ring. This document summarizes quantitative antioxidant data, details the experimental methodologies used for their evaluation, and illustrates a key signaling pathway involved in the antioxidant response mediated by such compounds. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a series of thirteen novel 4,5-diaryl-3-hydroxy-2(5H)-furanones was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal inhibitory concentration (IC50) was determined for each compound, providing a quantitative measure of their antioxidant efficacy. A lower IC50 value indicates greater antioxidant activity. The results are comprehensively presented in Table 1.
| Compound | Substituents | DPPH IC50 (µM) |
| 5a | R1=H, R2=H | >500 |
| 5b | R1=H, R2=4-OH | 114.2 |
| 5c | R1=H, R2=4-OCH3 | >500 |
| 5d | R1=H, R2=3,4-diOH | 21.3 |
| 5e | R1=H, R2=3-OCH3, 4-OH | 56.2 |
| 5f | R1=4-OH, R2=H | 205.1 |
| 5g | R1=4-OH, R2=2,3-diOH | 10.3 |
| 5h | R1=4-OH, R2=3,4-diOH | 12.5 |
| 5i | R1=4-OH, R2=3,5-di-t-Bu-4-OH | 18.7 |
| 5j | R1=4-OCH3, R2=H | >500 |
| 5k | R1=4-OCH3, R2=4-OH | 101.5 |
| 5l | R1=4-OCH3, R2=3,4-diOH | 15.8 |
| 5m | R1=3,4-diOH, R2=H | 35.6 |
Data sourced from a study on novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as antioxidants and anti-inflammatory agents[1].
Structure-Activity Relationship
The data presented in Table 1 highlights key structure-activity relationships for the antioxidant properties of these substituted 3(2H)-furanones. The presence of hydroxyl (-OH) groups, particularly in a catechol (ortho-dihydroxy) arrangement on the aryl substituents, significantly enhances antioxidant activity, as evidenced by the low IC50 values for compounds 5d, 5g, 5h, and 5l[1]. Compound 5g, with a 2,3-dihydroxyphenyl substituent, exhibited the most potent radical scavenging activity with an IC50 of 10.3 µM[1]. Conversely, the presence of methoxy (B1213986) (-OCH3) groups or the absence of hydroxyl groups generally leads to a significant decrease in antioxidant capacity[1].
Experimental Protocols
A systematic evaluation of antioxidant capacity relies on standardized and robust experimental assays. The following are detailed protocols for three widely used methods to assess the antioxidant properties of furanone derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727) and stored in the dark.
-
Preparation of Test Compounds: Stock solutions of the substituted 3(2H)-furanones are prepared in a suitable solvent (e.g., methanol or DMSO). A series of dilutions are then made to obtain a range of concentrations. A standard antioxidant, such as ascorbic acid or Trolox, is prepared in the same manner.
-
Assay Procedure: In a 96-well microplate, 100 µL of the DPPH solution is added to 100 µL of each concentration of the test compound or standard. A blank well contains 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
–Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.Acontrol
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate are prepared. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Before use, the ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compounds: Similar to the DPPH assay, a series of dilutions of the test compounds and a standard (e.g., Trolox) are prepared.
-
Assay Procedure: In a 96-well plate, 190 µL of the diluted ABTS•+ solution is added to 10 µL of each concentration of the test compound or standard.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 6 minutes, and the absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Preparation of Test Compounds: A series of dilutions of the test compounds and a standard (e.g., FeSO₄) are prepared.
-
Assay Procedure: In a 96-well plate, 180 µL of the FRAP reagent is added to 20 µL of the test compound, standard, or blank (solvent).
-
Incubation and Measurement: The plate is incubated at 37°C for 5 minutes, and the absorbance is measured at 593 nm.
-
Calculation: The FRAP value is determined by comparing the absorbance of the sample to a standard curve prepared with FeSO₄. The results are expressed as µM Fe(II) equivalents.
Signaling Pathway and Mechanism of Action
Certain furan-containing compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Keap1-Nrf2 signaling pathway. Some furan (B31954) derivatives have been shown to activate the Nrf2-antioxidant response element (ARE) pathway[1].
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS)[1][2][3][4].
References
- 1. Activation of the Nrf2-antioxidant system by a novel cyclooxygenase-2 inhibitor furan-2-yl-3-pyridin-2-yl-propenone: implication in anti-inflammatory function by Nrf2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 3. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Chiral Separation Methods for 3(2H)-Furanone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of 3(2H)-furanones is critical in the flavor, fragrance, and pharmaceutical industries, as individual enantiomers can exhibit distinct biological and sensory properties. The validation of a chiral separation method ensures the accuracy, precision, and robustness of the analytical procedure, which is paramount for quality control and regulatory compliance. This guide provides a comparative overview of three prominent chiral separation techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the analysis of 3(2H)-furanone enantiomers.
Comparison of Chiral Separation Techniques
The choice of a chiral separation technique depends on several factors, including the volatility and thermal stability of the analyte, the desired analysis speed, and environmental considerations. Supercritical Fluid Chromatography (SFC) is increasingly recognized as a powerful tool for chiral separations, often providing faster and more efficient separations than HPLC, with the added benefit of reduced organic solvent consumption.[1][2][3] Gas Chromatography (GC) is a suitable alternative for volatile and thermally stable furanone derivatives.
Table 1: Performance Comparison of Chiral Separation Methods for this compound Enantiomers
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC |
| Resolution (Rs) | > 1.8 | > 2.0 | > 2.2 |
| Selectivity (α) | 1.35 | 1.45 | 1.55 |
| Analysis Time (min) | 15 | 10 | 5 |
| Linearity (R2) | > 0.999 | > 0.999 | > 0.999 |
| LOD (ng/mL) | 5 | 2 | 3 |
| LOQ (ng/mL) | 15 | 6 | 9 |
| Precision (%RSD) | < 1.5 | < 1.0 | < 1.2 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.0 - 100.8 | 98.8 - 101.5 |
Experimental Protocols
Detailed below are representative experimental protocols for the validation of a chiral separation method for this compound enantiomers using HPLC, GC, and SFC.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose, are widely used due to their broad applicability. A common choice is a cellulose-based column (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent, typically an alcohol like isopropanol (B130326) or ethanol. The ratio is optimized to achieve the best resolution. For example, n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Validation Parameters: The validation should follow the International Council for Harmonisation (ICH) guidelines and assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[4]
Chiral Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., beta-cyclodextrin).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 80 °C, holding for 1 minute, then ramping to 180 °C at 10 °C/min.
-
Injector and Detector Temperature: 250 °C
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Validation Parameters: Similar to HPLC, the method should be validated for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.
Chiral Supercritical Fluid Chromatography (SFC)
-
Instrumentation: SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator, coupled with a PDA detector.
-
Column: Polysaccharide-based chiral stationary phases are also commonly used in SFC.[5]
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar co-solvent (modifier) such as methanol (B129727), ethanol, or isopropanol. A typical gradient could be 5% to 40% methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Validation Parameters: The validation protocol is similar to that for HPLC and GC, adhering to ICH guidelines.[4]
Validation Workflow and Logical Relationships
The process of validating a chiral separation method follows a structured workflow to ensure the method is fit for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics.
The validation process begins after the initial method development and optimization. Each validation parameter is systematically evaluated to ensure the method's reliability for routine use.
Signaling Pathways in Chiral Recognition
The separation of enantiomers on a chiral stationary phase is a result of the differential interactions between the enantiomers and the chiral selector. These interactions form transient diastereomeric complexes with different energy levels, leading to different retention times.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Natural vs. Synthetic 3(2H)-Furanones: Flavor Profiles and Methodologies
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between naturally derived and synthetically produced flavor compounds is paramount. This guide provides an objective comparison of the flavor profiles of natural and synthetic 3(2H)-furanones, supported by experimental data and detailed methodologies for their analysis.
3(2H)-Furanones are a critical class of volatile compounds that impart desirable sweet, fruity, and caramel-like aromas to a wide array of products, from foods to pharmaceuticals. The most well-known example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), is the character impact compound for strawberry. While synthetic "nature-identical" furanones are chemically indistinguishable from their natural counterparts, the presence of trace impurities, different enantiomeric ratios, or subtle variations in the molecular matrix can lead to discernible differences in their overall flavor and aroma profiles.
Data Presentation: Comparative Analysis of 3(2H)-Furanones
The following table summarizes the key characteristics of natural and synthetic 3(2H)-furanones, focusing on Furaneol as a representative compound.
| Characteristic | Natural 3(2H)-Furanones (e.g., from Strawberries) | Synthetic 3(2H)-Furanones (Nature-Identical) |
| Flavor Profile | Complex profile often described as sweet, fruity (strawberry jam), and caramellic. The overall aroma is influenced by other volatile compounds present in the natural source. | Typically described as a clean, potent, sweet, caramel-like, and fruity aroma.[1][2][3] At high concentrations, it can have a more pronounced "burnt sugar" note.[1][2] |
| Source/Synthesis | Biosynthesized in plants like strawberries and pineapples through enzymatic pathways, often from precursors like D-fructose-1,6-diphosphate.[4][5] Also formed during the Maillard reaction in thermally processed foods.[4][5] | Produced through various multi-step chemical syntheses.[6] Can also be produced via fermentation (biotech) which may be labeled "natural".[1] |
| Composition | Exists as a component within a complex matrix of other volatile and non-volatile compounds that can modulate its perception. | High purity (typically ≥99.0%).[7] The profile is dominated by the target molecule with minimal, well-characterized impurities. |
| Odor Threshold | Very low, contributing significantly to the overall aroma even at low concentrations.[4] | Extremely low, with reported thresholds in water as low as 0.04 mg/kg.[4] |
| Consistency | Can vary depending on the natural source's cultivar, ripeness, and processing conditions. | High batch-to-batch consistency and quality.[8] |
| Cost-Effectiveness | Generally more expensive to extract and purify. | More cost-effective to produce on a large scale.[1] |
Experimental Protocols
Accurate comparison of flavor profiles relies on standardized and robust analytical and sensory methodologies.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Furanone Quantification
This method is used for the identification and quantification of furanones in a sample.
a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Homogenize the sample (e.g., 5 g of strawberry puree or a solution of synthetic furanone).
-
Transfer the homogenized sample to a 20 mL headspace vial.
-
Add a saturated NaCl solution (e.g., 5 mL) to increase the volatility of the analytes.
-
Spike the sample with a known concentration of an internal standard (e.g., deuterated furanone) for accurate quantification.
-
Seal the vial and equilibrate at 60°C for 30 minutes with agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes to adsorb the volatile compounds.[9]
b. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C in splitless mode.[9]
-
Column: Use a polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 3°C/minute.
-
Ramp to 240°C at a rate of 10°C/minute, hold for 5 minutes.[9]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Mode: Full scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for targeted quantification.[9]
-
c. Data Analysis:
-
Identify furanones by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries.
-
Quantify the identified compounds by constructing a calibration curve using the internal standard method.[10]
Protocol 2: Sensory Evaluation - Triangle Test
The triangle test is a discriminative method to determine if a perceptible sensory difference exists between two samples (e.g., natural vs. synthetic furanone).[11][12]
a. Sample Preparation:
-
Prepare solutions of the natural furanone extract and the synthetic furanone at the same, near-threshold concentration in a neutral solvent (e.g., deionized water).
-
Label the natural sample "A" and the synthetic sample "B".
b. Test Presentation:
-
Present each panelist with three coded samples. Two samples are identical, and one is different.
-
The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized and balanced across the panelists.[12]
c. Evaluation:
-
Instruct panelists to evaluate the samples from left to right.[13]
-
Panelists must identify the "odd" or different sample, even if they are guessing.[13]
-
Palate cleansers (e.g., unsalted crackers, filtered water) should be used between sample sets.[13]
d. Data Analysis:
-
Tally the number of correct identifications.
-
Use statistical tables (based on the binomial distribution or Chi-square test) to determine if the number of correct answers is statistically significant.[11] A significant result indicates that a perceptible difference exists between the natural and synthetic samples.
Mandatory Visualization
The following diagrams illustrate key workflows and pathways related to the analysis and origin of 3(2H)-furanones.
Caption: Biosynthetic vs. a common chemical synthesis pathway for Furaneol.
References
- 1. vigon.com [vigon.com]
- 2. nbinno.com [nbinno.com]
- 3. fraterworks.com [fraterworks.com]
- 4. mdpi.com [mdpi.com]
- 5. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. 4-Hydroxy-2,5-dimethyl-3(2H)-furanon ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | The Fragrance Conservatory [fragranceconservatory.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Triangle Test [sensorysociety.org]
- 12. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 13. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
evaluation of different extraction techniques for 3(2H)-furanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction techniques for 3(2H)-furanones, a class of volatile and semi-volatile compounds significant for their aroma and biological activity. The selection of an appropriate extraction method is critical for the accurate quantification and successful isolation of these compounds from complex matrices such as food, plant materials, and biological samples. This document outlines the methodologies, presents available quantitative data for comparison, and offers visual representations of the experimental workflows to aid in the selection of the most suitable technique for your research needs.
Comparison of Extraction Techniques
The efficiency and suitability of an extraction technique for 3(2H)-furanones depend on several factors, including the specific furanone derivative, the sample matrix, the desired purity of the extract, and the analytical method to be employed. The following table summarizes quantitative data from various studies on the extraction of these compounds.
| Extraction Technique | Target Analyte(s) | Matrix | Key Parameters | Recovery/Yield | Limit of Quantification (LOQ) | Reference |
| Solvent Extraction (QuEChERS-like) | 2(5H)-furanone, 3-methyl-2(5H)-furanone | Food (Meat, Cheese, Fish) | Acetonitrile extraction, followed by cleanup with MgSO4, NaCl, and citrate (B86180) salts. | - | 2(5H)-furanone: 50 µg/kg, 3-methyl-2(5H)-furanone: 10 µg/kg | [1] |
| Solid-Phase Extraction (SPE) | 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) | Fruit Juice | Lichrolut-EN SPE column, elution with 1 mL methanol. | 98% | - | [2] |
| Headspace Solid-Phase Microextraction (HS-SPME) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Fruit Samples | Derivatization with PFBBr, PDMS/DVB fiber, 60°C extraction for 30 min. | - | 2 ng/mL | [3][4] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Furan (B31954) derivatives | Beer | PDMS-overcoated fiber, 55°C for 60 min. | 90% to 105% | < 2.5 µg/L | [5][6] |
| Supercritical Fluid Extraction (SFE) | Oleoresin (containing volatile compounds) | Coreopsis tinctoria Nutt. | 27.5 MPa pressure, 45°C temperature, 3 h extraction time. | up to 3.163% | - | [7] |
| Ultrasound-Assisted Extraction (UAE) | Flavonoids | Flos Sophorae Immaturus | 70% ethanol, 30 min, 61°C, 15.30 mL/g liquid/solid ratio. | - | - | [8] |
| Microwave-Assisted Extraction (MAE) | Organic Contaminants | Food | - | Excellent recoveries and precision compared to traditional methods. | - | [9] |
| Steam Distillation | Essential Oils | Plant Material | In-situ steam generation. | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols for the key extraction techniques discussed.
Solvent Extraction (QuEChERS-like method for 2(5H)-furanones)
This method is adapted from a procedure for analyzing 2(5H)-furanone and 3-methyl-2(5H)-furanone in food matrices.[1]
Sample Preparation:
-
Homogenize a representative sample.
-
Weigh 4 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
Extraction:
-
Shake the tube vigorously for 10 minutes.
-
Add 4 grams of anhydrous MgSO4, 1 gram of NaCl, 1 gram of Na3citrate dihydrate, and 0.5 grams of Na2Hcitrate sesquihydrate.
-
Shake for another 10 minutes.
-
Centrifuge at 2500g for 5 minutes.
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant into a dispersive SPE tube containing a suitable sorbent to remove interfering matrix components.
-
Shake and centrifuge.
-
The final extract is ready for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS/MS).
Steam Distillation
This is a classic method for extracting volatile compounds from plant materials.[10][11][12][13][14]
Apparatus Setup:
-
Place the plant material (no more than half full) in a large round-bottom flask.
-
Add water to just cover the material.
-
Set up a distillation apparatus, including a condenser and a collection flask. A Claisen adapter is recommended to prevent foaming into the condenser.
Distillation:
-
Heat the flask to generate steam. The steam will pass through the plant material, volatilizing the 3(2H)-furanones.
-
The steam and furanone vapor mixture is then cooled in the condenser, and the resulting distillate is collected.
-
The distillation is typically continued until no more oil droplets are observed in the distillate.
Isolation:
-
The collected distillate will be a two-phase system of water and the essential oil containing the furanones.
-
The oil layer can be separated using a separatory funnel.
-
The aqueous layer can be further extracted with an organic solvent to recover any dissolved furanones.
Supercritical Fluid Extraction (SFE)
SFE, particularly with carbon dioxide (scCO2), is a green extraction technique that is highly tunable for selective extractions.[7][15][16][17]
Procedure:
-
The ground and dried sample material is placed in an extraction vessel.
-
Supercritical CO2 is pumped through the vessel at a controlled temperature and pressure.
-
The supercritical fluid, now containing the extracted furanones, flows into a separator.
-
In the separator, the pressure and/or temperature is changed, causing the CO2 to lose its solvating power and the furanones to precipitate.
-
The CO2 can be recycled, and the extracted compounds are collected.
-
Modifiers, such as ethanol, can be added to the CO2 to enhance the extraction of more polar compounds.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[9][18][19][20][21]
Procedure:
-
The sample is placed in a microwave-transparent vessel with a suitable solvent.
-
The vessel is sealed and placed in a microwave extractor.
-
The sample is irradiated with microwaves for a set time and at a specific power level. The microwave energy heats the solvent, increasing the mass transfer rate of the furanones from the sample matrix into the solvent.
-
After extraction, the mixture is cooled, filtered, and the extract is collected for analysis.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface enhances cell disruption and mass transfer.[8][22][23][24][25]
Procedure:
-
The sample is immersed in an extraction solvent in a vessel.
-
The vessel is placed in an ultrasonic bath, or an ultrasonic probe is inserted into the mixture.
-
The sample is subjected to ultrasonication for a specific duration and at a set frequency and power.
-
The acoustic cavitation facilitates the penetration of the solvent into the sample matrix and the release of the target compounds.
-
After extraction, the mixture is typically filtered or centrifuged to separate the extract from the solid residue.
Visualizing the Extraction Workflows
To better understand the logical flow of these extraction techniques, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the extraction of 3(2H)-furanones.
Caption: Key characteristics of different extraction techniques.
References
- 1. eurl-pc.eu [eurl-pc.eu]
- 2. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supercritical CO2 extraction, chemical composition, and antioxidant effects of Coreopsis tinctoria Nutt. oleoresin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Ultrasound-Assisted Extraction Using Response Surface Methodology for Simultaneous Quantitation of Six Flavonoids in Flos Sophorae Immaturus and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Based Technique for Fast and Reliable Extraction of Organic Contaminants from Food, with a Special Focus on Hydrocarbon Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steam distillation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. engineering.iastate.edu [engineering.iastate.edu]
- 14. How to Make a Steam Distiller for Essential Oils? — LETIME STILL [letimestill.com]
- 15. phasex4scf.com [phasex4scf.com]
- 16. carbon-critical.com [carbon-critical.com]
- 17. livetoplant.com [livetoplant.com]
- 18. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. biochemjournal.com [biochemjournal.com]
- 21. Microwave-Assisted Extraction (MAE) [ouci.dntb.gov.ua]
- 22. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
Comparative Docking Analysis of 3(2H)-Furanone Analogs with Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of 3(2H)-furanone analogs against various therapeutic targets. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and visualizations of relevant biological pathways and workflows.
The this compound scaffold is a privileged structural motif present in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] Its versatility has made it a focal point in drug discovery, with analogs being investigated for anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the potential mechanisms of action of these compounds by predicting their binding orientation and affinity with specific protein targets.[3] This guide offers a comparative overview of docking studies involving this compound analogs against several key proteins implicated in disease, providing valuable insights for lead optimization and rational drug design.
Data Presentation: A Comparative Look at Binding Affinities
The following table summarizes the quantitative data from various molecular docking studies, presenting the binding affinities (often expressed as docking scores or binding energies in kcal/mol) of different this compound analogs against their respective protein targets. Lower binding energy values typically indicate a more favorable binding interaction.
| This compound Analog | Target Protein | Therapeutic Area | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues |
| Furanone Derivative 7 | Eag-1 Potassium Channel | Anticancer | -8.5 (Estimated Free Energy of Binding) | Not specified |
| Furanone Derivative 12 | Eag-1 Potassium Channel | Anticancer | -8.4 (Estimated Free Energy of Binding) | Not specified |
| Furanone Derivative 16 | Eag-1 Potassium Channel | Anticancer | -8.3 (Estimated Free Energy of Binding) | Not specified |
| Furanone Derivative 20 | Eag-1 Potassium Channel | Anticancer | -8.8 (Estimated Free Energy of Binding) | Not specified |
| Furanone Derivative 25 | Eag-1 Potassium Channel | Anticancer | -8.3 (Estimated Free Energy of Binding) | Not specified |
| Furanone Derivative 26 | Eag-1 Potassium Channel | Anticancer | -8.3 (Estimated Free Energy of Binding) | Not specified |
| Furanone Derivative 29 | Eag-1 Potassium Channel | Anticancer | -8.5 (Estimated Free Energy of Binding) | Not specified |
| Furanone Derivative 30 | Eag-1 Potassium Channel | Anticancer | -8.5 (Estimated Free Energy of Binding) | Not specified |
| Furanone C-30 | LasR | Quorum Sensing Inhibition | Not specified | Trp60, Tyr64, Ser129 (via H-bonds); Ala50, Val76, Ala127 (hydrophobic)[4] |
| Halogenated Furanones | LasR, RhlR, PqsR | Quorum Sensing Inhibition | -4.1 to -8.0 (Binding Affinities) | Gln194 (H-bond); Ile236, Ile263 (hydrophobic) for PqsR[4] |
| Spiro-pyrrolidine derivative | Glucosamine-6-Phosphate Synthase | Antimicrobial | -15.33 | Asp192, Glu351[5] |
| Furo[3,2-g]chromone derivative 8a | p38α MAP Kinase | Anticancer | -11.28 | Not specified |
Experimental Protocols: Methodologies for In-Silico Docking
The following sections provide a detailed, generalized protocol for conducting molecular docking studies, drawing from common practices using widely accepted software such as AutoDock and Glide.
Molecular Docking Workflow using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[6] A typical workflow involves the following steps:
-
Preparation of the Receptor:
-
The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the PDB file.[6][7]
-
Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonding.[6][8]
-
Partial charges (e.g., Kollman charges) are assigned to the protein atoms.[6]
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.[9]
-
-
Preparation of the Ligand:
-
The 2D structure of the this compound analog is drawn using chemical drawing software and converted to a 3D structure.
-
The 3D structure of the ligand undergoes energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
-
The prepared ligand is also saved in the PDBQT format.[9]
-
-
Grid Box Generation:
-
Running the Docking Simulation:
-
A configuration file is created that specifies the input receptor and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness, which controls the thoroughness of the search.[6]
-
AutoDock Vina is then executed from the command line, using the configuration file as input.[3]
-
-
Analysis of Results:
-
Vina outputs a file containing the docked poses of the ligand, ranked by their binding affinities (in kcal/mol).[3]
-
The results are visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the binding mode, including hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site residues.[9]
-
Molecular Docking Workflow using Glide (Schrödinger Suite)
Glide is a powerful and accurate docking program that is part of the Schrödinger software suite. The general workflow is as follows:
-
Protein Preparation:
-
The protein structure is imported into the Maestro interface.
-
The "Protein Preparation Wizard" is used to perform a series of steps including adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen-bond network.[10] Water molecules can be removed or retained based on their potential role in ligand binding.[11]
-
A restrained minimization of the protein is performed to relieve any steric clashes.
-
-
Receptor Grid Generation:
-
Ligand Preparation:
-
The this compound analogs are prepared using "LigPrep".
-
This tool generates low-energy 3D conformations of the ligands and produces various ionization states, tautomers, and stereoisomers.
-
-
Ligand Docking:
-
The "Ligand Docking" application is used to run the docking simulation.
-
Glide offers different precision modes, such as Standard Precision (SP) for screening large libraries and Extra Precision (XP) for more accurate scoring of promising candidates.[12]
-
The prepared ligand file and the receptor grid are provided as inputs.[11]
-
-
Pose Analysis:
Mandatory Visualization
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
p38α Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Caption: The p38 MAPK signaling cascade.
The p38 mitogen-activated protein kinases (MAPKs) are a family of kinases that are activated by various environmental stresses and inflammatory cytokines.[14] The signaling cascade typically involves a three-tiered system of kinases: a MAPKKK (e.g., ASK1, TAK1) activates a MAPKK (MKK3 or MKK6), which in turn phosphorylates and activates p38 MAPK.[2][15] Activated p38 then phosphorylates downstream targets, including other kinases like MAPKAPK-2 and various transcription factors such as ATF-2 and MEF-2.[2][14] This signaling pathway plays a crucial role in regulating cellular processes like inflammation, apoptosis, and cell cycle control, making it an important target in drug discovery, particularly for cancer and inflammatory diseases.[16]
References
- 1. content.schrodinger.com [content.schrodinger.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. youtube.com [youtube.com]
- 4. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Steps for performing molecular docking using autodockvina | PDF [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 11. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 12. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 13. schrodinger.com [schrodinger.com]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
Safety Operating Guide
Proper Disposal of 3(2H)-Furanone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of 3(2H)-Furanone and its derivatives. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with the specific this compound compound in use. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]
-
Protective Clothing: A lab coat or chemical-resistant apron.[1][2]
Hazard Profile of this compound Derivatives
The following table summarizes key hazard classifications for common this compound derivatives. This information is essential for risk assessment prior to handling and disposal.
| Chemical Name | CAS Number | GHS Hazard Statements |
| Dihydro-2-methyl-3(2H)-furanone | 3188-00-9 | H226: Flammable liquid and vapor; H302: Harmful if swallowed.[2][3] |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | 3658-77-3 | H302: Harmful if swallowed; H314: Causes severe skin burns and eye damage; H317: May cause an allergic skin reaction; H411: Toxic to aquatic life with long lasting effects.[4][5] |
| 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | 27538-09-6 | H227: Combustible liquid; H302: Harmful if swallowed.[6] |
Operational Disposal Plan
This section provides a step-by-step guide for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify Waste: Any this compound that is no longer needed, has been used in a process, or has been spilled should be considered chemical waste.[7]
-
Segregate Incompatibles: Store this compound waste separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[8] Always use secondary containment to capture potential leaks and segregate incompatible wastes.[8]
Step 2: Waste Collection and Containerization
-
Select a Suitable Container: Use a chemically compatible container with a leak-proof, screw-on cap.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[10]
-
Label the Container: As soon as waste is added, label the container with a hazardous waste tag.[7][10] The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name, "this compound," and the names of any other constituents in a mixture.[10] Do not use abbreviations or chemical formulas.[10]
-
The quantity or concentration of each chemical.[10]
-
The date of waste generation.[10]
-
Your name, department, and room number.[10]
-
Appropriate hazard pictograms (e.g., flammable, corrosive, harmful).[10]
-
-
Keep Containers Closed: Waste containers must remain tightly sealed except when adding waste.[8][9]
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure adequate ventilation.[1] Eliminate all sources of ignition, as some this compound derivatives are flammable.[1][2][3]
-
Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1]
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil or supplies into a designated hazardous waste container.[1][4]
-
Decontaminate the Area: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[4]
Step 4: Disposal of Unused or Expired Chemicals
-
Do Not Discard in Regular Trash or Drains: Never dispose of this compound in the solid waste trash or pour it down the sanitary sewer unless you have explicit written permission from your institution's Environmental Health and Safety (EHS) department.[10][11]
-
Arrange for Pickup: The primary disposal method is through your institution's hazardous waste program or a licensed waste disposal contractor.[2][4][10] Submit a completed hazardous waste information form to your EHS office to schedule a collection.[10]
Step 5: Disposal of Empty Containers
-
Decontaminate: A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[9]
-
Collect Rinsate: The solvent rinsate must be collected and managed as hazardous waste.[7][9]
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove all chemical labels from the container.[7] The clean container may then be disposed of in the regular trash.[7][9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. synerzine.com [synerzine.com]
- 3. synerzine.com [synerzine.com]
- 4. synerzine.com [synerzine.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. vumc.org [vumc.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. acs.org [acs.org]
Essential Safety and Handling Guide for 3(2H)-Furanone Derivatives
This guide provides crucial safety and logistical information for handling 3(2H)-Furanone and its derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should use this as a reference for operational and disposal plans. Note that this compound exists in various forms with different substituents, which can alter its hazardous properties. Always consult the specific Safety Data Sheet (SDS) for the particular derivative you are using.
Hazard Profile and Personal Protective Equipment
This compound derivatives can present a range of hazards, from being flammable liquids to corrosive solids.[1][2] It is imperative to understand the specific risks associated with the derivative in use.
Summary of Hazards and Required PPE
| Hazard Classification | Potential Health Effects | Recommended Personal Protective Equipment (PPE) |
| Flammable Liquid (e.g., dihydro-2-methyl-3(2H)-Furanone)[1][3] | Harmful if swallowed. May cause respiratory irritation. | Flame-retardant lab coat, safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile). |
| Corrosive Solid (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone)[2] | Causes severe skin burns and eye damage. May cause an allergic skin reaction. Harmful if swallowed.[2] | Chemical-resistant lab coat, chemical splash goggles and face shield, chemical-resistant gloves (e.g., butyl rubber, neoprene), respiratory protection (e.g., N95 dust mask) if generating dust. |
| Combustible Liquid (e.g., 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone)[4] | Harmful if swallowed. | Flame-retardant lab coat, safety glasses or goggles, chemical-resistant gloves. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound derivatives.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile or dusty derivatives.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources if working with flammable derivatives.[1][3] Use explosion-proof electrical equipment.[1]
2. Donning Personal Protective Equipment (PPE):
-
Select PPE based on the specific hazards of the this compound derivative as outlined in the SDS.
-
Inspect all PPE for integrity before use.
3. Handling the Chemical:
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
For liquids, use only non-sparking tools and take precautionary measures against static discharge.[1][3]
-
For solids, minimize dust generation.[5]
4. Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.
-
For liquid spills, absorb with an inert, dry material and place in a suitable waste container.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal Method: Dispose of contents and container in accordance with all local, state, and federal regulations.[1][2][5] This may involve incineration in a licensed facility or burial in a specifically licensed landfill for chemical waste.[6]
-
Decontamination: Decontaminate any empty containers before disposal.[6]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
